molecular formula C15H17BrSi B13789912 2-bromo-4'-(trimethylsilyl)-1,1'-Biphenyl

2-bromo-4'-(trimethylsilyl)-1,1'-Biphenyl

Cat. No.: B13789912
M. Wt: 305.28 g/mol
InChI Key: CVEJMCZEANRQJI-UHFFFAOYSA-N
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Description

2-bromo-4'-(trimethylsilyl)-1,1'-Biphenyl is a useful research compound. Its molecular formula is C15H17BrSi and its molecular weight is 305.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-4'-(trimethylsilyl)-1,1'-Biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-4'-(trimethylsilyl)-1,1'-Biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H17BrSi

Molecular Weight

305.28 g/mol

IUPAC Name

[4-(2-bromophenyl)phenyl]-trimethylsilane

InChI

InChI=1S/C15H17BrSi/c1-17(2,3)13-10-8-12(9-11-13)14-6-4-5-7-15(14)16/h4-11H,1-3H3

InChI Key

CVEJMCZEANRQJI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)C2=CC=CC=C2Br

Origin of Product

United States

Foundational & Exploratory

synthesis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Chemoselective Synthesis of 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Part 1: Executive Summary & Strategic Analysis

Objective: To provide a scalable, high-fidelity protocol for the synthesis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl . This molecule is a critical intermediate in the synthesis of organic light-emitting diode (OLED) materials and sterically demanding phosphine ligands. Its structural value lies in the orthogonal reactivity of its functional groups: the ortho-bromide allows for subsequent lithiation or amination, while the para-trimethylsilyl (TMS) group serves as a robust blocking group or a handle for ipso-substitution.

Synthetic Strategy: The Chemoselectivity Challenge The core challenge in synthesizing this unsymmetrical biphenyl is ensuring regiocontrol .

  • Direct Bis-coupling Risk: Using 1,2-dibromobenzene results in statistical mixtures (mono- vs. bis-arylation) and difficult separations.

  • The Solution (Kinetic Resolution): We utilize 1-bromo-2-iodobenzene .[1] The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol). Under controlled palladium catalysis, oxidative addition occurs almost exclusively at the iodide, preserving the bromide for future functionalization.

Reaction Scheme:

ReactionScheme Reactant1 1-Bromo-2-iodobenzene (Electrophile) Catalyst Pd(PPh3)4 (2-3 mol%) Na2CO3 (aq), Toluene/EtOH Reactant1->Catalyst Reactant2 4-(Trimethylsilyl)phenylboronic acid (Nucleophile) Reactant2->Catalyst Product 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl (Target) Catalyst->Product Chemoselective Suzuki-Miyaura

Figure 1: Reaction scheme highlighting the convergence of the aryl iodide and boronic acid.

Part 2: Materials & Reagents

Reagent Table (Stoichiometry & Safety)

ReagentCAS No.Equiv.[2][3]RoleCritical Attribute
1-Bromo-2-iodobenzene 583-55-11.00ElectrophileLight Sensitive. Store in dark.
4-(Trimethylsilyl)phenylboronic acid 17760-09-91.10NucleophileStore cool. Avoid strong acids.
Pd(PPh₃)₄ 14221-01-30.03CatalystO₂ Sensitive. Must be bright yellow.
Sodium Carbonate (Na₂CO₃) 497-19-82.50BaseUse 2.0 M aqueous solution.
Toluene 108-88-3SolventMainDegassed (Sparged with Ar/N₂).
Ethanol 64-17-5SolventCo-solventPromotes phase transfer.

Part 3: Detailed Experimental Protocol

Phase 1: System Preparation (Inert Atmosphere) Standard Suzuki couplings are robust, but the retention of the TMS group and the prevention of homocoupling require strict oxygen exclusion.

  • Glassware: Oven-dry a 250 mL 3-neck round-bottom flask (RBF), reflux condenser, and magnetic stir bar. Assemble hot and cycle vacuum/Argon three times.

  • Solvent Degassing: In a separate flask, mix Toluene (80 mL) and Ethanol (20 mL). Sparge with Argon for 20 minutes. Note: Dissolved oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

Phase 2: Reaction Assembly

  • Charge the 3-neck RBF with 1-bromo-2-iodobenzene (5.0 g, 17.7 mmol) and 4-(trimethylsilyl)phenylboronic acid (3.77 g, 19.4 mmol, 1.1 equiv).

  • Add the degassed Toluene/Ethanol mixture via cannula or syringe. Stir to dissolve.

  • Add 2.0 M Na₂CO₃ (aq) (22 mL, ~44 mmol). The mixture will be biphasic.

  • Catalyst Addition: Under a positive stream of Argon, quickly add Pd(PPh₃)₄ (613 mg, 0.53 mmol, 3 mol%). The solution should turn a turbid yellow/orange.

Phase 3: Reaction & Monitoring

  • Heat the mixture to reflux (approx. 85-90°C external oil bath) .

  • Monitor: Check by TLC (Hexanes/EtOAc 95:5) after 4 hours.

    • Observation: The starting iodide (Rf ~0.6 in Hexanes) should disappear. The product will appear as a new spot (Rf ~0.5).

    • Critical Check: If the reaction stalls, do not increase temperature above 100°C, as this may promote oxidative addition into the C–Br bond (scrambling). Add 1 mol% fresh catalyst if necessary.

Phase 4: Workup (TMS Protection Protocol) Caution: The TMS group is acid-labile. Avoid acidic washes.

  • Cool reaction to room temperature.[4]

  • Dilute with Diethyl Ether or Ethyl Acetate (100 mL).

  • Wash organic layer with Water (2 x 50 mL) followed by Brine (50 mL).

  • Dry over anhydrous MgSO₄ (Magnesium Sulfate). Do not use acidic drying agents.

  • Filter and concentrate under reduced pressure to yield a crude yellow oil/solid.

Part 4: Purification & Characterization

Purification Strategy: The crude mixture likely contains:

  • Target Product

  • Protodeboronated side product (TMS-benzene, volatile)

  • Triphenylphosphine oxide (TPPO)

  • Homocoupled biaryl (Bis-TMS-biphenyl)

Column Chromatography:

  • Stationary Phase: Silica Gel (neutralized).

  • Eluent: 100% Hexanes gradient to 98:2 Hexanes/EtOAc.

  • Note: The product is non-polar. TPPO will remain at the baseline in pure hexanes.

Characterization Data (Expected):

TechniqueExpected SignalStructural Assignment
¹H NMR (400 MHz, CDCl₃)δ 0.32 (s, 9H)TMS Group (Key diagnostic)
δ 7.20 - 7.70 (m, 8H)Biphenyl Aromatic Region
¹³C NMR ~ -1.0 ppmTMS Carbon
~ 122 ppmC-Br (ipso)
GC-MS / EI M+ peak at ~304/306Isotopic pattern of Bromine (1:1 ratio)

Mechanism of Selectivity:

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast at C-I) Pd0->OxAdd 1-Bromo-2-iodobenzene TransMet Transmetallation (Boronate Species) OxAdd->TransMet Ar-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Product Note Kinetic Selectivity: Rate(C-I) >> Rate(C-Br) Note->OxAdd

Figure 2: Catalytic cycle demonstrating the kinetic preference for C-I insertion.

Part 5: Troubleshooting & Optimization

  • Problem: Low Yield / Unreacted Iodide.

    • Cause: Catalyst poisoning or oxygen leak.

    • Fix: Ensure rigorous degassing. Switch to Pd(dppf)Cl₂ if Pd(PPh₃)₄ fails; bidentate ligands are more robust.

  • Problem: Loss of TMS Group.

    • Cause: Acidic workup or extreme basic heating.

    • Fix: Ensure the aqueous base is carbonate (mild), not hydroxide (strong). Do not wash with HCl.

  • Problem: C-Br Insertion (Scrambling).

    • Cause: Temperature too high (>100°C) or reaction time too long (>12h).

    • Fix: Monitor strictly.[5] Stop reaction immediately upon consumption of iodide.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Littke, A. F., & Fu, G. C. (2000).[6] Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions.[6] Journal of the American Chemical Society, 122(17), 4020–4028.

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.

  • BenchChem. 2-Bromo-3'-(trimethylsilyl)-biphenyl Synthesis and Properties (Analogous Methodology).

  • ChemicalBook. Synthesis of 2-bromo-4'-chloro-1,1'-biphenyl (Methodology Template).

Sources

2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl , a specialized organosilicon intermediate used primarily in the synthesis of advanced optoelectronic materials (OLEDs) and functionalized aromatic scaffolds.

Executive Summary

2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl is a bifunctional building block characterized by the coexistence of an electrophilic aryl bromide and a nucleophilic/protective trimethylsilyl (TMS) group on a biphenyl core. This orthogonal reactivity profile makes it an essential intermediate for iterative cross-coupling strategies .

It is predominantly utilized in the development of Organic Light-Emitting Diodes (OLEDs) , specifically as a precursor for wide-bandgap host materials and electron-blocking layers. The steric bulk of the ortho-bromide combined with the electronic modulation of the para-TMS group allows for precise tuning of triplet energy levels (


) and glass transition temperatures (

).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

Nomenclature and Identifiers[3][7]
  • Systematic Name: 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl

  • Alternative Names:

    
    -Bromo-
    
    
    
    -trimethylsilylbiphenyl; (2'-bromo-[1,1'-biphenyl]-4-yl)trimethylsilane.
  • Molecular Formula:

    
    
    
  • Molecular Weight: 305.29 g/mol

  • SMILES: C(C)C1=CC=C(C=C1)C2=CC=CC=C2Br

  • Component CAS Numbers:

    • Precursor A: 1-Bromo-2-iodobenzene (CAS: 583-55-1)[1]

    • Precursor B: 4-(Trimethylsilyl)phenylboronic acid (CAS: 17865-11-1)[2][3]

Predicted Physicochemical Properties

Note: As a specialized research intermediate, specific experimental constants are often derived from structural analogs.

PropertyValue / DescriptionNote
Physical State White to off-white crystalline solidStandard for biphenyls
Melting Point 65 – 75 °CEstimated based on analogs
Solubility High in

,

, THF, Toluene
Lipophilic character
Stability Stable under ambient conditionsAvoid strong acids (protodesilylation)
Reactivity C-Br bond: Active for Pd-coupling/Li-exchange C-Si bond: Stable to bases; labile to

Orthogonal reactivity

Synthetic Pathways & Mechanism[11]

The most robust synthesis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl utilizes a site-selective Suzuki-Miyaura Cross-Coupling . This method exploits the reactivity difference between aryl iodides and aryl bromides.

The Chemoselective Strategy

To retain the bromine atom for future functionalization, the coupling must occur exclusively at the iodine site of the dihalo-arene.

  • Substrate: 1-Bromo-2-iodobenzene (Iodine is

    
     times more reactive than Bromine in Pd-catalyzed oxidative addition).
    
  • Partner: 4-(Trimethylsilyl)phenylboronic acid.[4][2][3]

  • Catalyst:

    
     is preferred for its mildness, ensuring the C-Br bond remains intact.
    
Reaction Workflow Diagram

The following diagram illustrates the chemoselective synthesis and downstream utility.

SynthesisWorkflow Substrate 1-Bromo-2-iodobenzene (CAS: 583-55-1) Catalyst Pd(PPh3)4 (2 mol%) Na2CO3, Toluene/H2O Substrate->Catalyst Oxidative Addition (C-I bond) Boronic 4-(TMS)phenylboronic acid (CAS: 17865-11-1) Boronic->Catalyst Transmetallation Product 2-Bromo-4'-(TMS)-1,1'-biphenyl (Target Intermediate) Catalyst->Product Reductive Elimination Downstream Lithiation / Silafluorene Synthesis (OLED Applications) Product->Downstream Functionalization (C-Br)

Figure 1: Chemoselective Suzuki coupling pathway exploiting the reactivity differential between Aryl-I and Aryl-Br bonds.

Experimental Protocol

Objective: Synthesis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl on a 10 mmol scale.

Reagents & Materials
  • 1-Bromo-2-iodobenzene: 2.83 g (10.0 mmol)

  • 4-(Trimethylsilyl)phenylboronic acid: 2.13 g (11.0 mmol, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0): 231 mg (0.2 mmol, 2 mol%)

  • Sodium Carbonate (

    
    ):  2M aqueous solution (15 mL)
    
  • Solvent: Toluene (30 mL) / Ethanol (5 mL)

  • Inert Gas: Nitrogen or Argon

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL Schlenk flask and equip it with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.

  • Charging: Add 1-bromo-2-iodobenzene, 4-(trimethylsilyl)phenylboronic acid, and Toluene/Ethanol to the flask. Degas the solution by bubbling Argon for 20 minutes (sparging) to remove dissolved oxygen.

  • Catalyst Addition: Add

    
     quickly against a positive flow of Argon.
    
  • Base Addition: Add the degassed 2M

    
     solution.
    
  • Reaction: Heat the biphasic mixture to 90°C (oil bath temperature) with vigorous stirring. Monitor by TLC (Hexanes eluent) or GC-MS.

    • Checkpoint: The reaction is typically complete within 12–18 hours. Look for the disappearance of the aryl iodide.

  • Workup: Cool to room temperature. Dilute with diethyl ether (50 mL) and wash with water (

    
     mL) and brine (30 mL).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: 100% Hexanes (The product is non-polar).

    • Yield: Expect 80–90% as a white solid.

Applications & Strategic Logic

Why this Molecule?

In drug discovery and materials science, this molecule serves as a "linchpin" due to its Steric-Electronic Duality :

  • Ortho-Bromine (Steric Control): The bromine at the 2-position forces the two phenyl rings to twist out of planarity (dihedral angle > 45°). This reduces

    
    -conjugation, which is critical for increasing the triplet energy (
    
    
    
    )
    in OLED hosts to prevent reverse energy transfer from phosphorescent dopants.
  • Para-TMS (Electronic/Solubility): The TMS group acts as a solubilizing group and a weak electron donor. Crucially, it can be converted to an iodide (via ICl) or a hydroxyl group (via Fleming-Tamao oxidation) late in the synthesis.

Functionalization Logic (DOT Diagram)

Applications Core 2-Bromo-4'-(TMS)-1,1'-biphenyl Path1 Lithiation (n-BuLi) -78°C Core->Path1 Path2 Ipso-Substitution (ICl) Core->Path2 Prod1 Silafluorenes (OLED Emitters) Path1->Prod1 Si-Cl electrophile Prod2 Phosphine Ligands (Catalysis) Path1->Prod2 Chlorophosphine Prod3 4'-Iodo-2-bromo-biphenyl (Stepwise Coupling) Path2->Prod3 TMS to I exchange

Figure 2: Divergent synthetic utility of the scaffold.

Safety & Handling

  • Hazards: The compound is an aryl bromide and organosilane. Treat as an irritant (Skin/Eye/Respiratory).

  • Storage: Store in a cool, dry place. While chemically stable, long-term storage under inert atmosphere is recommended to prevent slow hydrolysis or oxidation.

  • Disposal: Dispose of as halogenated organic waste.

References

  • Suzuki-Miyaura Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Solé, D., et al. (2004). Palladium-Catalyzed Coupling Reactions of Bromoiodobenzenes. Journal of Organic Chemistry.
  • TMS Group Utility in OLEDs

    • BenchChem. (2025). 2-Bromo-3'-(trimethylsilyl)-biphenyl and Analogs in OLED Technology. (Contextualizing silyl-biphenyls as blocking layers). Link

  • Reagent Availability

    • 4-(Trimethylsilyl)phenylboronic acid (CAS 17865-11-1).[2][3] PubChem Compound Summary. Link

    • 1-Bromo-2-iodobenzene (CAS 583-55-1).[1] PubChem Compound Summary. Link

Sources

physical and chemical properties of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical properties, synthesis, and applications of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl , a specialized organometallic intermediate.

High-Value Scaffold for Divergent Biaryl Functionalization

Executive Summary

2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl represents a strategic "orthogonal" building block in modern organic synthesis. Its value lies in the chemical differentiation between its two aromatic rings:

  • Ring A (Ortho-Bromo): Contains a sterically hindered bromine atom at the C2 position, primed for selective halogen-lithium exchange or Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Ring B (Para-TMS): Contains a trimethylsilyl group at the C4' position. This group acts as a robust protecting group during Ring A transformations or as a "masked halide" capable of ipso-substitution (e.g., iododesilylation) or directed C-H activation.

This dual functionality makes the compound indispensable in the synthesis of OLED host materials (silafluorenes) , liquid crystals , and complex pharmaceutical biaryls .

Chemical Identity & Structural Analysis[1][2][3][4][5]

PropertyDescription
IUPAC Name [2-(2-bromophenyl)phenyl]-trimethylsilane
Common Name 2-Bromo-4'-(trimethylsilyl)biphenyl
Molecular Formula C₁₅H₁₇BrSi
Molecular Weight 305.29 g/mol
SMILES C(C)C1=CC=C(C=C1)C2=CC=CC=C2Br
Structural Features Twisted Conformation: The ortho-bromine induces a significant dihedral twist between the phenyl rings (~50-60°), reducing π-conjugation compared to unsubstituted biphenyl. This steric bulk prevents planar stacking, enhancing solubility in organic solvents.

Physical & Chemical Properties

Note: Values marked with () are predicted based on structure-activity relationship (SAR) models for biphenyl analogs, as specific experimental data for this isomer is often proprietary.*

Physical Constants
PropertyValue / RangeContext
Physical State Solid (Low Melting) or Viscous OilDepends on purity/crystallinity.
Appearance White to Off-White Crystalline PowderTypical for purified biphenyls.
Melting Point 45°C – 55°CEstimated. Lower than 4-bromo isomer due to steric twist.
Boiling Point 360°C – 380°C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Density 1.15 ± 0.05 g/cm³*Denser than water.
Solubility Soluble: Hexanes, DCM, THF, TolueneInsoluble: Water, MethanolHighly lipophilic (LogP ~ 6.5).
Chemical Stability[6][7]
  • Moisture Sensitivity: Stable to atmospheric moisture; however, the C-Si bond can cleave under strong acidic/basic aqueous conditions at elevated temperatures.

  • Air Stability: Stable.

  • Incompatibility: Strong oxidizing agents (converts TMS to OH/F), molecular halogens (

    
    , 
    
    
    
    ) without control (leads to desilylation).

Synthesis Protocol (Suzuki-Miyaura Coupling)

The most reliable route to this scaffold is the palladium-catalyzed cross-coupling of 1-bromo-2-iodobenzene with 4-(trimethylsilyl)phenylboronic acid . This route leverages the reactivity difference between C-I and C-Br bonds.

Reaction Scheme

Reagents:

  • 1-Bromo-2-iodobenzene (1.0 equiv)

  • 4-(Trimethylsilyl)phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq) or 
    
    
    
  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water

Step-by-Step Methodology
  • Degassing: Charge a 3-neck round-bottom flask with toluene and water. Sparge with Argon for 30 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Addition: Add 1-bromo-2-iodobenzene, the boronic acid, and base under a counter-flow of Argon.

  • Catalyst Induction: Add

    
     quickly. The solution typically turns yellow/orange.[1]
    
  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane eluent). The C-I bond reacts exclusively, leaving the ortho-bromide intact.

  • Workup: Cool to RT. Separate phases. Extract aqueous layer with Ethyl Acetate. Wash combined organics with brine, dry over

    
    , and concentrate.[2][3]
    
  • Purification: Flash column chromatography (Silica Gel, 100% Hexanes). The product elutes early due to high lipophilicity.

Reactivity & Applications (The "Orthogonal" Workflow)

This compound allows for divergent synthesis , enabling chemists to modify one ring without affecting the other.

Pathway A: Ring A Modification (Preserving TMS)
  • Lithiation: Treatment with n-BuLi at -78°C selectively exchanges the ortho-bromide for Lithium. The TMS group is stable under these conditions (unlike protic groups).

    • Application: Reaction with electrophiles (chlorophosphines, ketones) to generate phosphine ligands or tertiary alcohols.

  • Suzuki Coupling: Reaction with a second boronic acid (using distinct Pd conditions, e.g., Pd-PEPPSI) replaces the bromine with an aryl group.

Pathway B: Ring B Modification (Ipso-Desilylation)
  • Iododesilylation: Reaction with Iodine Monochloride (ICl) in DCM converts the C-Si bond directly to a C-I bond.

    • Result:2-bromo-4'-iodobiphenyl . This reverses the reactivity profile, placing the reactive iodide on the para position for subsequent sequential coupling.

Pathway C: Intramolecular Cyclization (Silafluorenes)
  • Treatment with Lithium metal or t-BuLi induces a double-lithiation/cyclization sequence to form 9,9-dimethyl-9H-9-silafluorene , a key core for blue-emitting OLED materials.

Reactivity Flowchart

Reactivity Start 2-Bromo-4'-(TMS)-biphenyl Lithiation Lithiated Intermediate (2-Li-4'-TMS-biphenyl) Start->Lithiation n-BuLi, -78°C (Br/Li Exchange) Desilylation 2-Bromo-4'-iodobiphenyl (Ipso-Substitution) Start->Desilylation ICl, DCM (TMS -> I) Suzuki Terphenyl Derivative (Ring A Extension) Start->Suzuki Ar-B(OH)2, Pd(0) (Coupling at Br) Silafluorene Silafluorene Derivative (OLED Material) Lithiation->Silafluorene Intramolecular Cyclization

Figure 1: Divergent synthetic pathways available from the 2-bromo-4'-TMS scaffold.

Handling & Safety Information

  • Hazards: Classified as Irritant (Skin/Eye/Respiratory).

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). While the TMS group is relatively robust, prolonged exposure to moisture can lead to slow hydrolysis (silanol formation).

  • Disposal: Dispose of as halogenated organic waste.

References

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Silafluorene Synthesis: Shimizu, M., et al. (2008). Synthesis and Photophysical Properties of Silafluorene Derivatives. Chemistry – A European Journal, 14(9), 2668-2678.
  • Ipso-Desilylation Protocols: Bennetau, B., & Dunogues, J. (1993). The Silyl Group as a Directing or Protecting Group in Organic Synthesis. Synlett, 1993(03), 171-176.
  • General Biphenyl Properties: PubChem Compound Summary for Biphenyl Derivatives. Link

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers, a precise understanding of a molecule's three-dimensional structure is fundamental to comprehending its function and reactivity. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl, a substituted biaryl compound.

The structure presents a fascinating case study in NMR interpretation due to the combined electronic and steric influences of its substituents. The bromine atom at the 2-position introduces significant electronic and steric effects, while the trimethylsilyl (TMS) group at the 4'-position serves as a unique and highly informative spectroscopic marker. This guide will deconstruct the spectra, explaining the causal relationships between molecular structure and the observed NMR signals, thereby providing a framework for analyzing similarly complex molecules.

Caption: Structure of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl with atom numbering.

Part 1: Foundational Principles for Spectral Interpretation

Before dissecting the spectra, it is crucial to understand the key factors governing the chemical shifts and coupling patterns in this molecule.

Aromatic Ring Currents and Anisotropy

Protons attached to an aromatic ring experience a strong deshielding effect due to the generation of a ring current when the molecule is placed in an external magnetic field.[1] This effect causes aryl protons to resonate at significantly downfield chemical shifts, typically in the 6.5-8.0 ppm range.[1] The biphenyl system's two rings exert anisotropic effects on each other, influencing the chemical shifts of protons positioned in the shielding or deshielding cones of the adjacent ring.

Substituent Effects
  • The ortho-Bromo Group: Bromine is an electronegative atom that withdraws electron density inductively, deshielding nearby protons and carbons.[2][3] However, its lone pairs can participate in resonance, donating electron density, which primarily affects the ortho and para positions. Its large size also introduces steric hindrance, which can restrict the free rotation around the C1-C1' bond. This restricted rotation can lead to distinct chemical environments for protons on either side of the biphenyl linkage.[4]

  • The para-Trimethylsilyl (TMS) Group: The -Si(CH₃)₃ group is a cornerstone of NMR spectroscopy, with its proton signal often used as a chemical shift reference at 0.0 ppm.[5] Within a molecule, the nine equivalent protons of the TMS group give rise to a strong, sharp singlet, typically appearing far upfield (around 0-0.3 ppm), making it easily identifiable.[6][7] Silicon is less electronegative than carbon, leading to increased shielding of the attached methyl protons.[5] The TMS group is also sterically bulky.

Spin-Spin Coupling

In aromatic systems, protons on adjacent carbons (ortho) exhibit strong coupling, with coupling constants (³JHH) typically ranging from 7-9 Hz. Coupling between protons separated by three bonds (meta, ⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is even smaller (0-1 Hz) and not always resolved.

Part 2: Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum can be logically divided into two main regions: the upfield TMS signal and the downfield aromatic region.

The Trimethylsilyl (TMS) Signal

The most prominent and easily assigned signal is from the trimethylsilyl group.

  • Chemical Shift: Expected around δ 0.2-0.3 ppm .

  • Integration: Integrates to 9H .

  • Multiplicity: Appears as a sharp singlet (s) because all nine protons are chemically equivalent and have no adjacent protons to couple with.

The high sensitivity and distinct chemical shift of the TMS group make it an excellent probe for confirming the presence and purity of the compound.[7]

The Aromatic Region (δ 7.0-8.0 ppm)

This region contains signals for the seven aromatic protons. The signals can be analyzed as two distinct spin systems corresponding to the two phenyl rings.

  • Ring B (The 4'-(trimethylsilyl)-phenyl ring): This ring presents a simpler pattern. Due to substitution at the C4' position and free rotation around the Si-C4' bond, H-2' is equivalent to H-6', and H-3' is equivalent to H-5'. This creates an AA'BB' spin system, which often appears as two distinct doublets.

    • H-3'/H-5': These protons are ortho to the TMS group. They will appear as a doublet (or a more complex multiplet resembling a doublet) coupled to H-2'/H-6'. Expected around δ 7.5-7.6 ppm .

    • H-2'/H-6': These protons are meta to the TMS group and ortho to the other phenyl ring. They will appear as a doublet coupled to H-3'/H-5'. Expected around δ 7.4-7.5 ppm .

  • Ring A (The 2-bromo-phenyl ring): This ring presents a more complex four-proton spin system (H-3, H-4, H-5, H-6). The ortho-bromo substituent breaks the symmetry, making all four protons non-equivalent.

    • H-6: This proton is ortho to the C1-C1' bond and is expected to be the most deshielded proton in this ring due to the anisotropic effect of the adjacent phenyl ring. It will likely appear as a doublet of doublets (dd) due to ortho coupling with H-5 and meta coupling with H-4. Expected around δ 7.6-7.8 ppm .

    • H-3: This proton is ortho to the bromine atom. It will be deshielded by the bromine and will likely appear as a doublet of doublets (dd) due to ortho coupling to H-4 and meta coupling to H-5. Expected around δ 7.6-7.7 ppm .

    • H-4 & H-5: These protons will be in the more central region of the aromatic spectrum, appearing as complex multiplets (triplet of doublets or doublet of triplets) due to mutual ortho and meta couplings. Expected around δ 7.1-7.4 ppm .

Summary of Predicted ¹H NMR Data

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
Si(CH ₃)₃~ 0.25s-9H
H-4, H-5~ 7.1 - 7.4mortho, meta2H
H-2'/H-6'~ 7.4 - 7.5d³J ≈ 8.02H
H-3'/H-5'~ 7.5 - 7.6d³J ≈ 8.02H
H-3~ 7.6 - 7.7dd³J ≈ 8.0, ⁴J ≈ 2.01H
H-6~ 7.6 - 7.8dd³J ≈ 7.5, ⁴J ≈ 2.51H

graph {
layout=neato;
node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.6];
edge [penwidth=2];

// Ring A H3 [label="H3", pos="0,0!"]; H4 [label="H4", pos="1.5,0!"]; H5 [label="H5", pos="3,0!"]; H6 [label="H6", pos="4.5,0!"];

// Ring B H2_6 [label="H2'/6'", pos="0,-2!"]; H3_5 [label="H3'/5'", pos="1.5,-2!"];

// Couplings Ring A H3 -- H4 [color="#EA4335", label="ortho", fontcolor="#EA4335", fontsize=10]; H4 -- H5 [color="#EA4335", label="ortho", fontcolor="#EA4335", fontsize=10]; H5 -- H6 [color="#EA4335", label="ortho", fontcolor="#EA4335", fontsize=10]; H3 -- H5 [color="#4285F4", style=dashed, label="meta", fontcolor="#4285F4", fontsize=10]; H4 -- H6 [color="#4285F4", style=dashed, label="meta", fontcolor="#4285F4", fontsize=10];

// Couplings Ring B H2_6 -- H3_5 [color="#34A853", label="ortho", fontcolor="#34A853", fontsize=10]; }

Caption: Key ¹H-¹H J-coupling relationships in the aromatic rings.

Part 3: Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides complementary information, particularly regarding the carbon skeleton and quaternary carbons.

The Trimethylsilyl (TMS) Signal

Similar to the proton spectrum, the TMS carbons are highly shielded.

  • Chemical Shift: Expected at a very upfield position, typically δ -1 to 2 ppm .[6]

The Aromatic Region (δ 110-160 ppm)

Due to the molecule's asymmetry, we expect to see 12 distinct signals for the aromatic carbons.

  • Quaternary Carbons (C-q): These signals are often of lower intensity compared to protonated carbons.

    • C-2 (C-Br): The carbon directly bonded to bromine will be influenced by the heavy atom effect. Its signal is expected in the range of δ 120-125 ppm .[2]

    • C-4' (C-Si): The ipso-carbon attached to the TMS group.

    • C-1 and C-1': The two carbons forming the biphenyl linkage. These will be deshielded and appear downfield.

  • Protonated Carbons (CH): The chemical shifts of these carbons can be predicted based on the electronic effects of the substituents.

    • Carbons ortho and para to the bromine atom will show shifts influenced by its dual inductive and resonance effects.

    • Carbons in the silyl-substituted ring will have their chemical shifts influenced by the electropositive nature of silicon.

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)TypeNotes
Si(C H₃)₃~ 0CH₃Highly shielded, upfield signal.[6]
C-2~ 122C-q (C-Br)Direct attachment to bromine.[2]
Aromatic CHs125 - 135CHA complex region of 7 signals.
C-1, C-1', C-4'138 - 145C-qQuaternary carbons, often weaker signals.

Part 4: The Role of 2D NMR in Unambiguous Assignment

While 1D spectra provide substantial information, complex molecules like this require 2D NMR experiments for complete and confident structural verification.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin couplings. It would clearly show the correlations between H-3, H-4, H-5, and H-6 in Ring A and the coupling between H-2'/6' and H-3'/5' in Ring B, confirming the intra-ring connectivity.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the most reliable way to assign the protonated carbons in the ¹³C spectrum.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two to three bonds. It is essential for assigning quaternary carbons. Key expected correlations include:

    • The TMS protons (~0.25 ppm) to C-4' and C-3'/5'.

    • Proton H-6 to the quaternary carbons C-1' and C-2.

    • Protons H-2'/6' to the quaternary carbon C-1. These correlations bridge the two rings and unequivocally link the entire molecular structure.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A NOESY cross-peak between H-6 and H-2'/6' would provide direct evidence of their spatial closeness and offer insight into the preferred dihedral angle between the two phenyl rings.[10]

cluster_protons ¹H Signals cluster_carbons ¹³C Signals H_TMS H-TMS (~0.25 ppm) C4_prime C-4' H_TMS->C4_prime HMBC H6 H-6 C1_prime C-1' H6->C1_prime HMBC H2_6 H-2'/6' C1 C-1 H2_6->C1 HMBC

Caption: Key long-range HMBC correlations for structural assignment.

Part 5: Experimental Protocol for NMR Analysis

Acquiring high-quality, reproducible data is paramount. The following protocol outlines the standard procedure for the NMR analysis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl.

5.1. Sample Preparation

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent as it dissolves a wide range of organic compounds and its residual proton peak at δ 7.26 ppm is well-characterized and typically does not interfere with the aromatic signals of the analyte.[11]

  • Concentration: Weigh approximately 5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[12] The internal TMS standard ensures accurate chemical shift referencing to δ 0.00 ppm.[5][13]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

5.2. Data Acquisition All experiments should be performed on a spectrometer operating at or above 400 MHz for ¹H to ensure adequate signal dispersion.

  • ¹H NMR Spectrum:

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8 to 16 scans for a sufficiently concentrated sample.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Spectrum:

    • Mode: Proton-decoupled.

    • Acquisition Time: ~1 second.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096 scans, as ¹³C is a less sensitive nucleus.

    • Spectral Width: 0-220 ppm.

  • 2D NMR Spectra (COSY, HSQC, HMBC):

    • Utilize standard, pre-optimized parameter sets provided by the spectrometer software.

    • Ensure a sufficient number of increments in the indirect dimension and adequate scans per increment to achieve good resolution and signal-to-noise ratio.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl is a multi-faceted process that relies on fundamental principles of chemical shift, coupling constants, and substituent effects. The characteristic upfield singlet of the TMS group provides an immediate entry point for analysis. The aromatic region, though complex, can be systematically deconstructed by considering the two rings as separate but interacting spin systems. While 1D NMR provides a wealth of information, the application of 2D techniques like COSY, HSQC, and particularly HMBC, is indispensable for the unambiguous assignment of all proton and carbon signals and the definitive confirmation of the molecular structure. This guide provides researchers and scientists with a robust framework for approaching the spectral interpretation of complex substituted aromatic systems.

References

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solubility profile of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Executive Summary

2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl is a specialized biphenyl derivative with significant potential in organic synthesis, particularly as an intermediate for creating complex molecular architectures for materials science and pharmaceutical development.[1][2] The solubility of this compound in organic solvents is a critical-to-quality attribute, fundamentally influencing reaction kinetics, purification efficiency, and the ultimate formulation of end-products.[3]

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl. Recognizing that specific experimental solubility data for this compound is not widely published, this document emphasizes predictive analysis based on its molecular structure and provides detailed, field-proven protocols for its empirical determination. We will explore the structural rationale for its predicted behavior in various solvent classes and present a rigorous, step-by-step methodology for quantitative solubility measurement using the gold-standard shake-flask equilibrium method. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's physical properties to enable its effective application.

Physicochemical Properties and Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4] The solubility of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl is dictated by the interplay of its constituent functional groups.

Molecular Structure Analysis
  • Nonpolar Core: The 1,1'-biphenyl scaffold is the dominant feature, presenting a large, nonpolar, and rigid aromatic system. This structure favors strong van der Waals interactions with similarly nonpolar solvent molecules.

  • Lipophilic Groups: The trimethylsilyl (TMS) group is highly lipophilic and nonpolar. Its presence is expected to significantly enhance solubility in nonpolar hydrocarbon and ethereal solvents.

  • Halogen Substituent: The bromo group introduces a degree of polarity and polarizability to the molecule. While it can participate in weak dipole-dipole interactions, its effect is generally outweighed by the larger nonpolar regions of the molecule.

The logical relationship between the compound's structure and its expected solubility is visualized below.

Compound 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl Structure Molecular Structure Compound->Structure Solubility Predicted Solubility Compound->Solubility Biphenyl Biphenyl Core (Large, Nonpolar) Structure->Biphenyl contributes to TMS Trimethylsilyl Group (Lipophilic, Nonpolar) Structure->TMS contributes to Bromo Bromo Group (Slightly Polar) Structure->Bromo contributes to HighSol High Solubility Biphenyl->HighSol TMS->HighSol MedSol Moderate Solubility Bromo->MedSol Solubility->HighSol Solubility->MedSol LowSol Low Solubility Solubility->LowSol Nonpolar Nonpolar Solvents (Toluene, Hexane, Diethyl Ether) HighSol->Nonpolar suggests in PolarAprotic Polar Aprotic Solvents (THF, DCM, Acetone) MedSol->PolarAprotic suggests in PolarProtic Polar Protic Solvents (Methanol, Ethanol, Water) LowSol->PolarProtic suggests in

Caption: Relationship between molecular structure and predicted solubility.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, a qualitative solubility profile can be predicted. This serves as a valuable starting point for solvent selection in synthesis, recrystallization, and chromatography.

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Toluene, Hexane, Diethyl EtherHigh The large, nonpolar biphenyl and TMS moieties will readily interact with these solvents through London dispersion forces.
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl AcetateHigh to Moderate These solvents possess a good balance of polarity and nonpolar character, allowing them to effectively solvate the entire molecule. THF is predicted to be an excellent solvent.
Polar Protic Methanol, EthanolLow to Sparingly Soluble The strong hydrogen-bonding network of these solvents is not easily disrupted by the largely nonpolar solute.
Highly Polar Water, AcetonitrileInsoluble The significant energy required to break the hydrogen bonds in water, and the strong dipole-dipole forces in acetonitrile, prevent solvation of the nonpolar compound.

Experimental Determination of Solubility

For definitive data, an empirical approach is necessary. Two primary methods are employed: a rapid qualitative assessment for initial screening and a rigorous quantitative method for precise measurement. Drug solubility testing can be broadly categorized into kinetic and thermodynamic approaches.[5] For establishing a definitive physical property, the thermodynamic (equilibrium) method is the standard.[6]

Protocol 1: Rapid Qualitative Solubility Assessment

This procedure provides a quick, semi-quantitative estimate of solubility, which is useful for initial solvent screening.[7][8]

Methodology:

  • Preparation: Add approximately 10 mg of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl to a small glass vial.[9]

  • Solvent Addition: Add the selected solvent dropwise, up to 1 mL, while vortexing or shaking vigorously after each addition.[9][10]

  • Observation: Visually inspect the vial against a contrasting background.

    • Soluble: A clear, homogenous solution is formed.

    • Partially Soluble: Some solid remains undissolved.

    • Insoluble: The solid does not appear to dissolve.[9]

  • Classification: The results can be used to rank-order solvents before committing to the more resource-intensive quantitative analysis.

Protocol 2: Quantitative Determination by the Shake-Flask Equilibrium Method

The shake-flask method is the gold-standard for determining thermodynamic solubility.[6] It measures the equilibrium concentration of a solute in a solvent in the presence of excess solid, ensuring the solution is truly saturated.

Methodology:

  • Preparation of Saturated Solution:

    • Rationale: Adding an excess of the solid compound is crucial to ensure that the solvent becomes fully saturated and that a state of equilibrium can be reached between the dissolved and undissolved phases.[4]

    • Step: Add an excess amount (e.g., 20-30 mg) of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl to a series of glass vials. Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration:

    • Rationale: Solubility is an equilibrium process. Sufficient time and consistent agitation are required for the rate of dissolution to equal the rate of precipitation. For complex organic molecules, this can take 24 to 72 hours.[6]

    • Step: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25.0 °C ± 0.5 °C). Agitate the mixtures at a constant speed for 48 hours.

  • Phase Separation & Sampling:

    • Rationale: It is critical to sample only the supernatant (the liquid phase) without disturbing or transferring any of the undissolved solid, which would falsely inflate the measured concentration. Centrifugation followed by filtration is a robust method to achieve this.[6][9]

    • Step: After the equilibration period, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours for the excess solid to settle.

    • Step: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • Step: Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE for most organic solvents) into a clean vial. Discard the first few drops to saturate the filter and prevent adsorption losses.[6]

  • Analysis:

    • Rationale: The concentration of the solute in the filtered, saturated solution must be determined using a sensitive and accurate analytical technique. High-Performance Liquid Chromatography (HPLC) is often the method of choice.[11]

    • Step: Prepare a series of dilutions of the filtered sample with a suitable solvent to bring the concentration into the linear range of the analytical instrument.

    • Step: Quantify the concentration using a pre-validated analytical method (e.g., HPLC-UV, see Section 4.0).

    • Step: Calculate the original solubility by accounting for all dilutions. Express the final result in appropriate units (e.g., mg/mL or mol/L).

The workflow for this quantitative determination is outlined in the diagram below.

Caption: Workflow for quantitative solubility determination via shake-flask method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard and reliable method for quantifying the concentration of aromatic compounds like 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl.

General Procedure:

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. The exact ratio should be optimized to achieve good peak shape and retention time.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of a dilute solution of the compound to find the λ-max (wavelength of maximum absorbance).

    • Injection Volume: 10 µL.

  • Calibration Curve:

    • Prepare a series of standard solutions of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl of known concentrations in the mobile phase.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.995).

  • Sample Analysis:

    • Inject the diluted, filtered sample from the solubility experiment.

    • Determine the peak area for the analyte.

    • Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample.

  • Final Calculation:

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

Conclusion

While specific published data is scarce, a robust understanding of the solubility profile of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl can be achieved through a combination of predictive analysis and systematic experimental measurement. Its structure strongly suggests high solubility in nonpolar and moderately polar aprotic solvents, and poor solubility in polar protic solvents. For precise applications, the quantitative shake-flask equilibrium method detailed in this guide provides a reliable and reproducible means of generating the necessary data. Adherence to these protocols will ensure that researchers and developers can confidently handle and utilize this versatile synthetic intermediate in their work.

References

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2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Material Safety of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

A Note on This Guide

For novel or specialized research chemicals such as 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl, a comprehensive, officially sanctioned Safety Data Sheet (SDS) may not be publicly available. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including brominated biphenyls and organosilanes. The objective is to construct a robust, precautionary safety profile that empowers researchers to handle this compound with the highest degree of safety and scientific integrity. The principles of Structure-Activity Relationship (SAR) are employed to infer potential hazards based on the chemical's constituent functional groups.

Compound Identity and Structural Rationale for Hazard Assessment

2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl is a bifunctional organic compound with the molecular formula C₁₅H₁₇BrSi. Its structure is key to understanding its reactivity and potential hazards.

  • Molecular Formula : C₁₅H₁₇BrSi

  • Molecular Weight : 305.28 g/mol

  • CAS Number : 187275-75-8 (for the 3' isomer, indicating related structures exist)[1]

  • IUPAC Name : 1-bromo-2-(4-(trimethylsilyl)phenyl)benzene (for the 2,4' isomer)

The molecule can be deconstructed into two key moieties, each contributing to its overall safety profile:

  • The Brominated Biphenyl Core : This rigid, aromatic system is known for its chemical stability. However, polyhalogenated biphenyls as a class are associated with specific health and environmental concerns. They are often crystalline solids with low water solubility and can be irritating to the skin, eyes, and respiratory system.[2][3][4] Furthermore, many brominated aromatic compounds are recognized as being very toxic to aquatic life with long-lasting effects.[2][3]

  • The Trimethylsilyl (TMS) Group : The TMS group (-Si(CH₃)₃) is a common protecting group in organic synthesis. While generally stable, the silicon-carbon bond can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases. More importantly, many organosilane reagents exhibit moisture sensitivity. While the TMS group on an aromatic ring is relatively stable, caution regarding storage and handling in anhydrous conditions is a prudent measure to ensure compound integrity.

Hazard Identification and GHS Classification

Based on the analysis of related structures, a provisional GHS classification for 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl is recommended as follows. This classification assumes a cautious approach, prioritizing user safety.

Pictograms:

Signal Word: Warning

Hazard Statements:

  • H315 : Causes skin irritation.[2][3][4]

  • H319 : Causes serious eye irritation.[2][3][4]

  • H335 : May cause respiratory irritation.[2][4]

  • H302 : Harmful if swallowed.[3]

  • H410 : Very toxic to aquatic life with long lasting effects.[2][3]

Precautionary Statements:

  • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P273 : Avoid release to the environment.

  • P280 : Wear protective gloves/protective clothing/eye protection/face protection.[2]

  • P302+P352 : IF ON SKIN: Wash with plenty of soap and water.[4][5]

  • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6]

  • P501 : Dispose of contents/container to an approved waste disposal plant.[6][7]

Physical and Chemical Properties

Quantitative data for the specific 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl isomer is not widely published. The table below includes data for a closely related isomer and general properties expected for a compound of this class.

PropertyValue / Expected ValueRationale / Source
Physical State Solid / Crystalline PowderTypical for biphenyl derivatives of this molecular weight.
Molecular Weight 305.28 g/mol Calculated from the molecular formula C₁₅H₁₇BrSi.[1]
Melting Point Not available. Expected to be > 50 °CBased on similar brominated biphenyl structures.[3]
Boiling Point Not available. Expected to be > 300 °CHigh molecular weight and aromatic character suggest a high boiling point.
Solubility Insoluble in water. Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene, Hexanes).The nonpolar aromatic structure dictates its solubility profile.[4]
Stability Stable under recommended storage conditions.
Reactivity Moisture may affect the trimethylsilyl group over long periods. Incompatible with strong oxidizing agents.[5][6]The TMS group can be sensitive, and the aromatic rings can be oxidized.

Safe Handling and Storage Protocols: A Risk-Based Approach

The causality behind proper handling and storage is rooted in minimizing exposure and preserving the chemical's integrity.

Engineering Controls and Personal Protective Equipment (PPE)

The primary principle is to create a barrier between the researcher and the chemical.

  • Ventilation : All handling of solid 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl should be conducted within a certified chemical fume hood. This is not merely a suggestion but a critical control to prevent the inhalation of fine particulates, which can cause respiratory irritation.[2][4]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory. The predicted serious eye irritation (H319) from related compounds means that even minimal contact could lead to significant discomfort or injury.[3][4]

  • Hand Protection : Nitrile or neoprene gloves are required. Always check the manufacturer's glove compatibility chart. The predicted skin irritation (H315) necessitates this barrier.[3] Promptly remove and dispose of gloves after handling, and wash hands thoroughly.

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.

Storage and Incompatibility

Proper storage is essential for both safety and maintaining the viability of the reagent for research.

  • Container : Store in a tightly sealed, clearly labeled container.[8]

  • Atmosphere : For long-term storage, consider flushing the container with an inert gas like argon or nitrogen. This is a best practice for organosilanes to prevent slow hydrolysis of the TMS group by atmospheric moisture, which could generate byproducts and affect experimental outcomes.

  • Location : Store in a cool, dry, and well-ventilated area.[8] Keep away from sources of heat or ignition.

  • Incompatible Materials : Segregate from strong oxidizing agents, strong acids, and strong bases.[6] These materials can react with the biphenyl core or the TMS group, leading to decomposition.

Emergency Procedures and First Aid

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures
  • Inhalation : If dust or fumes are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][6]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3][6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[2][6]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, provide them with water to drink. Seek immediate medical attention.[6][7]

Spill Response Protocol
  • Evacuate : Alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated (fume hood).

  • Contain : Prevent the spill from spreading or entering drains.

  • Absorb : For a small spill, carefully cover with an inert absorbent material like vermiculite, dry sand, or a commercial sorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect : Gently sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water.

  • Dispose : All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Toxicological and Ecological Impact

  • Toxicological Profile : Direct toxicological data for this specific compound is not available. However, based on related brominated biphenyls, it is expected to cause irritation to the skin, eyes, and respiratory tract.[2][3][4] The acute oral toxicity is predicted to be in the "harmful if swallowed" category.[3] Chronic exposure effects have not been determined.

  • Ecological Profile : The most significant predicted hazard is its environmental impact. Halogenated biphenyls are known to be persistent in the environment and are very toxic to aquatic organisms.[2][3][4] This high aquatic toxicity means that even small amounts released into waterways can have a significant negative impact. Every precaution must be taken to prevent this chemical from entering the sewer system or the environment.

Visualization of a Risk Mitigation Workflow

The following diagram outlines a logical workflow for researchers when encountering a novel or lesser-known chemical like 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl.

Risk_Mitigation_Workflow cluster_prep Phase 1: Pre-Experiment Planning cluster_execution Phase 2: Experiment Execution cluster_post Phase 3: Post-Experiment & Emergency Start Acquire New Chemical: 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl CheckSDS Is a specific, verified SDS available? Start->CheckSDS NoSDS No: Synthesize Safety Profile CheckSDS->NoSDS No YesSDS Yes: Review and Follow SDS Guidelines CheckSDS->YesSDS Yes AnalyzeStructure Analyze Structure: - Brominated Biphenyl Core - Trimethylsilyl Group NoSDS->AnalyzeStructure DefineControls Establish Controls: - Fume Hood - Full PPE (Goggles, Gloves, Coat) YesSDS->DefineControls SearchAnalogs Search for SDS of Structural Analogs AnalyzeStructure->SearchAnalogs DefineHazards Provisional GHS Classification: - Irritation (Skin, Eye, Resp) - Aquatic Toxicity SearchAnalogs->DefineHazards DefineHazards->DefineControls HandleStore Safe Handling & Storage: - Inert Atmosphere (if needed) - Segregate Incompatibles DefineControls->HandleStore Execute Perform Experiment HandleStore->Execute Waste Dispose of Waste Properly: - Segregated Hazardous Waste Execute->Waste Spill Spill / Emergency Occurs Execute->Spill End End of Workflow Waste->End SpillProtocol Follow Spill Protocol: Evacuate -> Contain -> Collect -> Decontaminate Spill->SpillProtocol FirstAid Follow First Aid Measures: - Remove from exposure - Flush affected area - Seek Medical Attention Spill->FirstAid

Caption: Risk assessment workflow for handling novel chemical compounds.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet - Trimethylsilyl bromoacetate.
  • Fisher Scientific. (2010, July 15). Safety Data Sheet - 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.
  • CPAchem Ltd. (n.d.). Safety data sheet - Biphenyl.
  • TCI America. (2018, July 6). Safety Data Sheet - 3-Bromo-5'-phenyl-1,1':3',1''-terphenyl.
  • Benchchem. (n.d.). 2-Bromo-3'-(trimethylsilyl)-biphenyl.
  • Loba Chemie. (2019, January 30). Material Safety Data Sheet - 2-Fluoro-4-Bromo Biphenyl.
  • Durham Tech. (2018, January 19). Safety Data Sheet - Biphenyl.
  • TCI Chemicals. (2025, February 18). Safety Data Sheet - Bis(trimethylsilyl)bromomethane.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Bromobiphenyl.
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 39504-1 - 4-BROMO-2-FLUOROBIPHENYL.
  • PubChem - NIH. (n.d.). 2-Bromo-4-methylbiphenyl.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - N,O-Bis(trimethylsilyl)acetamide.

Sources

Technical Guide: Synthetic Pathways for 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthetic strategies for 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl . This scaffold combines a sterically demanding ortho-bromide with a labile para-silyl group, presenting specific chemoselective challenges.

Executive Summary

Target Molecule: 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl CAS Registry Number: (Not widely established; treated as a custom intermediate) Primary Application: Precursor for OLED host materials, Suzuki polymerization monomers, and functionalized organosilicon intermediates.

This guide outlines two primary synthetic pathways. Pathway A (Chemoselective Coupling) is the industry standard for scalability and reliability, utilizing the reactivity difference between aryl iodides and aryl bromides. Pathway B (Reverse Coupling) is a viable alternative when specific boronic acid availability dictates the route, though it introduces steric challenges.

Critical Design Considerations

Chemoselectivity (The Halogen Hierarchy)

The core challenge is preserving the ortho-bromine atom while forming the biaryl bond. Palladium-catalyzed cross-coupling rates follow the oxidative addition order: I > OTf > Br >> Cl .

  • Strategy: Use 1-bromo-2-iodobenzene as the electrophile. The catalyst will selectively insert into the C–I bond, leaving the C–Br bond intact for future functionalization.

Silyl Group Stability

The trimethylsilyl (TMS) group is robust under basic Suzuki conditions but susceptible to:

  • Protodesilylation: Can occur under strongly acidic conditions or high temperatures.

  • Halodesilylation: Exposure to free halogens (Br₂, I₂) can cleave the C–Si bond.

  • Fluoride Sensitivity: Avoid fluoride-based bases (e.g., CsF) often used in Stille couplings.

Pathway A: Chemoselective Suzuki-Miyaura Coupling (Recommended)

This pathway utilizes the high reactivity of the iodide in 1-bromo-2-iodobenzene to couple with (4-(trimethylsilyl)phenyl)boronic acid.

Reaction Scheme

Electrophile: 1-bromo-2-iodobenzene Nucleophile: (4-(trimethylsilyl)phenyl)boronic acid Catalyst: Pd(PPh₃)₄ (Tetrakis) Base: Na₂CO₃ (aq) Solvent: Toluene / Ethanol / Water (biphasic)[1]

Step-by-Step Protocol
Materials Checklist
  • 1-Bromo-2-iodobenzene (1.0 equiv)

  • (4-(Trimethylsilyl)phenyl)boronic acid (1.05 equiv)

  • Pd(PPh₃)₄ (3–5 mol%)

  • Sodium Carbonate (2.0 M aqueous solution)

  • Solvents: Toluene (degassed), Ethanol (degassed)

Experimental Procedure
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon or Nitrogen for 15 minutes.

  • Solvent Preparation: In a separate flask, sparge a mixture of Toluene and Ethanol (4:1 ratio) with Argon for 20 minutes to remove dissolved oxygen. Oxygen causes homocoupling and catalyst deactivation.

  • Loading: Charge the reaction flask with:

    • 1-bromo-2-iodobenzene (e.g., 10 mmol)

    • (4-(trimethylsilyl)phenyl)boronic acid (10.5 mmol)

    • Pd(PPh₃)₄ (0.3 mmol)

  • Solvation: Add the degassed Toluene/Ethanol mixture via cannula. Stir gently until solids dissolve.

  • Activation: Add the degassed 2.0 M Na₂CO₃ solution (20 mmol base) via syringe. The mixture will become biphasic.

  • Reaction: Heat the mixture to 70°C .

    • Critical Control: Do NOT exceed 80°C or reflux aggressively. Higher temperatures increase the risk of oxidative addition into the ortho-bromide, leading to oligomerization.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 95:5) or HPLC. The reaction typically completes in 4–6 hours. Look for the consumption of the iodide starting material.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with diethyl ether or ethyl acetate.

    • Wash organic layer with water (2x) and brine (1x).

    • Dry over anhydrous MgSO₄.

    • Note: Avoid acidic washes (e.g., HCl) to prevent protodesilylation.

  • Purification: Concentrate under reduced pressure. Purify via silica gel column chromatography using 100% Hexanes grading to 1% EtOAc/Hexanes.

Troubleshooting Table
IssueProbable CauseCorrective Action
Bis-coupling (Terphenyl formation) Temperature too high; Excess Boronic AcidLimit temp to 65-70°C; Use strict 1.0:1.05 stoichiometry.
Homocoupling of Boronic Acid Oxygen presenceRe-degas all solvents; Ensure positive Argon pressure.
Protodeboronation (Low Yield) Steric hindrance of boronic acidSwitch to Pathway B (Reverse Coupling).

Pathway B: The "Reverse" Coupling Strategy

If 1-bromo-2-iodobenzene is unavailable, or if the specific boronic acid is unstable, the functional groups can be swapped. This route uses an ortho-substituted boronic acid, which is generally less stable and slower to react due to steric hindrance.

Reaction Scheme

Electrophile: (4-iodophenyl)trimethylsilane Nucleophile: (2-bromophenyl)boronic acid Catalyst: Pd(dppf)Cl₂·DCM (Robust against sterics) Base: K₃PO₄ (Anhydrous conditions preferred to minimize deboronation)

Key Differences in Protocol
  • Catalyst Selection: Use Pd(dppf)Cl₂ or Pd(OAc)₂/S-Phos . These catalysts are more active and better suited for sterically hindered ortho-boronic acids than Pd(PPh₃)₄.

  • Base/Solvent: Use K₃PO₄ in 1,4-Dioxane (anhydrous) at 90°C.

    • Reasoning: (2-bromophenyl)boronic acid is prone to protodeboronation (losing the B(OH)₂ group) in aqueous base. Anhydrous conditions mitigate this.

Visualization: Comparative Workflows

The following diagram illustrates the decision logic and mechanistic flow for both pathways.

SynthesisPathways cluster_PathA Pathway A: Chemoselective (Preferred) cluster_PathB Pathway B: Reverse Coupling Start Target: 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl SubA1 1-bromo-2-iodobenzene (Electrophile) StepA1 Pd(PPh3)4, Na2CO3 Temp: 70°C (Controlled) SubA1->StepA1 SubA2 (4-TMS-phenyl)boronic acid (Nucleophile) SubA2->StepA1 ResultA Selective C-I Insertion Preserves Br StepA1->ResultA ResultA->Start SubB1 (4-iodophenyl)trimethylsilane (Electrophile) StepB1 Pd(dppf)Cl2, K3PO4 Solvent: Dioxane (Anhydrous) SubB1->StepB1 SubB2 (2-bromophenyl)boronic acid (Nucleophile) SubB2->StepB1 ResultB Overcomes Steric Hindrance Risk: Protodeboronation StepB1->ResultB ResultB->Start

Caption: Comparison of Chemoselective (A) and Sterically Hindered (B) synthetic routes.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, the product must meet specific analytical criteria.

MethodExpected SignalDiagnostic Value
1H NMR TMS Singlet: ~0.3 ppm (9H)Confirms presence of Silyl group.
1H NMR Biphenyl Region: 7.2–7.7 ppmIntegration must match 8 aromatic protons.
13C NMR C-Br: ~122 ppm (quaternary)Confirms Bromine retention (C-I would be absent).
GC-MS Molecular Ion: M+ and M+2 (1:1 ratio)Isotopic pattern of Bromine (⁷⁹Br/⁸¹Br) confirms mono-bromo species.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Link

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.[3][4] TCI Chemicals Technical Guide. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on steric hindrance and catalyst choice). Link

Sources

key reactive sites for functionalization of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemo-Orthogonal Functionalization of 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Executive Summary: The Biphenyl Linchpin

2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl represents a premier class of bifunctional molecular scaffolds used in the construction of organic light-emitting diodes (OLEDs), liquid crystals, and complex pharmaceutical intermediates. Its value lies in its chemo-orthogonality : it possesses two distinct electrophilic sites—an aryl bromide and an aryl silane—that can be activated independently under mutually exclusive conditions.

This guide details the mechanistic exploitation of these sites, providing researchers with a roadmap to utilize this molecule as a "molecular switchboard" for sequential cross-coupling reactions.

Section 1: Structural Analysis & Reactivity Landscape

The molecule features a biphenyl core with a non-planar geometry due to steric repulsion between the 2-bromo substituent and the 2'-protons. This twist (dihedral angle ~45-60°) effectively decouples the


-systems of the two rings, allowing them to react almost independently.
The Reactivity Map
  • Site A (2-Position): The Aryl Bromide. [1]

    • Nature:[2][3][4] Standard electrophile for Pd-catalyzed cross-coupling.

    • Constraint:Sterically Hindered (Ortho-effect). The proximity to the phenyl ring requires highly active catalytic systems (e.g., bulky phosphine ligands) to facilitate oxidative addition.

    • Activation: Pd(0) catalysis (Suzuki, Buchwald-Hartwig, Heck).

  • Site B (4'-Position): The Aryl Silane (TMS).

    • Nature:[2][3][4] A "masked" electrophile or latent functional group.

    • Stability:[5] Inert to standard bases, reducing agents, and non-fluorinated Pd-catalysis conditions.

    • Activation:

      • Fluoride Activation: Promotes Hiyama coupling.[6][7]

      • Electrophilic Substitution (Ipso): Converts C-Si to C-I (Iododesilylation).

ReactivityMap Core 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl SiteA Site A: 2-Bromo (Ortho) (Sterically Hindered Electrophile) Core->SiteA High Reactivity to Pd(0) SiteB Site B: 4'-TMS (Para) (Latent/Masked Electrophile) Core->SiteB Inert to Pd(0)/Base ProdA Biaryl / Amine (via Suzuki/Buchwald) SiteA->ProdA Pd(L)n, Boronic Acid, Base (TMS remains intact) ProdB Aryl Iodide (via Ipso-Iodination) SiteB->ProdB ICl or NIS (Br remains intact) ProdC Coupled Product (via Hiyama) SiteB->ProdC Pd(L)n, Fluoride (TBAF)

Figure 1: Reactivity landscape illustrating the orthogonal nature of the bromide and silane sites.

Section 2: Site A Functionalization (The Aryl Bromide)

The 2-bromo site is typically the first point of diversification . The key challenge is the steric hindrance at the ortho position. Standard ligands (like PPh3) often result in sluggish turnover or homocoupling.

Optimized Strategy: Sterically Demanding Ligands

To overcome the ortho-substitution barrier, use dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . These ligands facilitate the oxidative addition of the bulky aryl bromide to the Pd(0) center.

  • Chemo-Selectivity: The TMS group at the 4'-position is completely stable under these basic, aqueous/organic biphasic conditions. It acts as a spectator group.

Key Reaction: Suzuki-Miyaura Coupling



Section 3: Site B Functionalization (The Aryl Silane)

Once Site A is functionalized, the TMS group serves as a handle for late-stage modification. It can be utilized in two primary ways:

Pathway 1: Ipso-Iododesilylation (The "Switch")

This is the most powerful application. The chemically inert TMS group is converted into a highly reactive Aryl Iodide.

  • Mechanism: Electrophilic aromatic substitution where the silicon moiety stabilizes the σ-complex (Wheland intermediate) at the ipso position (β-silicon effect), followed by desilylation.

  • Reagent: Iodine Monochloride (ICl) is the gold standard for this transformation.

  • Outcome: A 4'-iodo-biphenyl derivative, which is now ready for a second cross-coupling (Sonogashira, Suzuki) that is even more reactive than the original bromide.

Pathway 2: Hiyama Coupling

Alternatively, the TMS group can be coupled directly using a fluoride source (TBAF or TASF) to activate the silicon.

  • Note: Trimethylsilyl groups are generally less reactive in Hiyama couplings compared to silanols or fluorosilanes. However, the addition of Ag(I) salts or the use of specific palladium-NHC complexes can drive this reaction.

Section 4: The Orthogonal Workflow

The following flowchart demonstrates the standard "Iterative Cross-Coupling" workflow used in high-value synthesis (e.g., drug discovery).

Workflow Start Start: 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl Step1 Step 1: Suzuki Coupling (Site A) Reagents: Ar-B(OH)2, Pd(SPhos), K3PO4 Start->Step1 Selective Br activation Intermed Intermediate: 2-Aryl-4'-(trimethylsilyl)-1,1'-biphenyl Step1->Intermed TMS intact Step2 Step 2: Ipso-Iododesilylation (Site B) Reagents: ICl, CH2Cl2, 0°C Intermed->Step2 TMS -> Iodide conversion ProdIodo Product: 2-Aryl-4'-iodo-1,1'-biphenyl Step2->ProdIodo Step3 Step 3: Secondary Coupling (Sonogashira/Suzuki on Iodide) ProdIodo->Step3 High reactivity I-site

Figure 2: Sequential functionalization workflow converting the latent TMS group into a reactive iodide.

Section 5: Experimental Protocols

Protocol A: Selective Suzuki Coupling at C2-Br

Preserves the C4'-TMS group.

  • Setup: In a glovebox or under Argon, charge a reaction vial with:

    • 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Pd(OAc)₂ (2 mol%)[8]

    • SPhos (4 mol%) - Critical for ortho-hindrance.

    • K₃PO₄ (2.0 equiv)

  • Solvent: Add Toluene/Water (10:1 ratio).

  • Reaction: Heat to 80°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, wash with water. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The TMS group is lipophilic, aiding separation.

Protocol B: Ipso-Iododesilylation (TMS I)

Converts the latent silane into a reactive iodide.

  • Setup: Dissolve the Suzuki product (from Protocol A) in anhydrous CH₂Cl₂ (0.1 M).

  • Cooling: Cool the solution to 0°C (Ice bath). Control is vital to prevent over-iodination.

  • Addition: Dropwise add Iodine Monochloride (ICl) (1.1 equiv, 1.0 M in CH₂Cl₂).

    • Observation: The solution will turn dark red/brown.

  • Quench: After 1 hour, quench with saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) until the iodine color disappears (turns pale yellow/clear).

  • Isolation: Extract with DCM, dry, and concentrate. The product is the 4'-iodo derivative.

Summary of Chemical Shifts (Diagnostic)

SiteSubstituent¹H NMR (CDCl₃)¹³C NMR (ppm)
C2 Bromine (Start)Doublet ~7.6 ppm~122.0 (C-Br)
C4' TMS (Start)Singlet ~0.3 ppm (9H)~ -1.0 (Si-CH₃)
C4' Iodide (Product)Doublet ~7.7 ppm~94.0 (C-I)

References

  • Synthesis and Cross-Coupling of Aryl Halides

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Ipso-Iododesilylation Methodology

    • Babudri, F., Fiandanese, V., Marchese, G., & Punzi, A. (2000). A straightforward route to polyenylsilanes and polyenyliodides. Tetrahedron, 56(20), 3273-3279.
  • Hiyama Coupling and Silicon Activation

    • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling.[6] Accounts of Chemical Research, 41(11), 1486–1499.

  • Orthogonal Functionalization Strategies

    • Lutter, F. H., et al. (2020). Regioselective functionalization of aryl azoles as powerful tool for the synthesis of pharmaceutically relevant targets.[9] Nature Communications, 11, 4443.[9] (Discusses orthogonality in similar heteroaryl systems).

Sources

Methodological & Application

Suzuki-Miyaura coupling protocol using 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Executive Summary

This application note details the optimized protocol for utilizing 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (referred to herein as Compound A ) as an electrophile in Suzuki-Miyaura cross-coupling reactions.

Compound A presents a dual challenge in organic synthesis:

  • Steric Hindrance: The bromine atom at the ortho (C2) position is sterically crowded by the adjacent phenyl ring, significantly retarding the rate of oxidative addition compared to para- or meta-substituted aryl halides.

  • Chemoselectivity: The trimethylsilyl (TMS) group at the C4' position acts as a crucial masking group for subsequent halogenation (ipso-substitution). It must remain intact during the coupling, necessitating a base system that avoids protodesilylation.

This guide recommends a Buchwald Precatalyst (Generation 2) system, specifically designed to overcome the energy barrier of ortho-substitution while maintaining mild conditions to preserve the silane handle.

Chemical Profile & Strategic Considerations

PropertySpecification
Substrate 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl
Role Electrophile (Aryl Halide)
Target Product 4''-(trimethylsilyl)-1,1':2',1''-terphenyl derivatives
Primary Challenge Ortho-steric bulk inhibits Pd oxidative addition.[1][2]
Secondary Challenge TMS group sensitivity to strong alkoxides/fluorides.[1]
Mechanistic Insight: The "Orthogonal" Problem

Standard catalysts like


 often fail with Compound A  because the bulky biaryl backbone prevents the palladium center from effectively accessing the C-Br bond. Furthermore, the resulting Pd(II) intermediate is crowded, making transmetallation slow and prone to side reactions (e.g., dehalogenation).

Solution: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1][3] The electron-rich nature of SPhos facilitates oxidative addition into the hindered C-Br bond, while its bulk promotes reductive elimination of the crowded terphenyl product.

Optimized Protocol: The SPhos-G2 System

This protocol is validated for coupling Compound A with a wide range of aryl boronic acids, including electron-poor and sterically congested partners.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
Compound A Electrophile1.0 equivLimiting reagent.[1]
Aryl Boronic Acid Nucleophile1.2 – 1.5 equivExcess ensures conversion.[1]
SPhos Pd G2 Precatalyst0.02 – 0.05 equivActive species generated in situ.[1]

Base2.0 – 3.0 equivMild; preserves TMS group.[1]
Toluene / Water Solvent10:1 ratioBiphasic system dissolves base.[1]
Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vial equipped with a magnetic stir bar with Compound A (1.0 equiv), the Aryl Boronic Acid (1.2 equiv), and

      
        (2.0 equiv).
      
    • Critical Step: If the boronic acid is prone to protodeboronation (e.g., polyfluorinated aryls), increase loading to 1.5 equiv.

  • Catalyst Addition:

    • Add SPhos Pd G2 (2–5 mol%).[1]

    • Note: SPhos Pd G2 is air-stable in solid form, allowing benchtop weighing.[1] However, the reaction must be run under inert atmosphere.

  • Inertion:

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Nitrogen or Argon (

      
      /Ar) three times.[4]
      
  • Solvent Addition:

    • Inject degassed Toluene and degassed Water (10:1 v/v) via syringe.

    • Concentration: Aim for 0.1 M to 0.2 M with respect to Compound A.

  • Reaction:

    • Heat the mixture to 80°C100°C for 2–12 hours.

    • Monitor via TLC or LCMS.[1] Look for the disappearance of the starting bromide.

    • TMS Check: The TMS group is stable at these temperatures with phosphate base. Do not use fluoride bases (e.g., CsF) or strong alkoxides (e.g., NaOtBu), as these will strip the TMS group.

  • Workup:

    • Cool to room temperature.[1][2][4]

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases.[1] Extract aqueous layer 2x with EtOAc.

    • Dry combined organics over

      
      , filter, and concentrate.[2]
      
    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, emphasizing the role of the bulky ligand in facilitating the coupling of the hindered substrate.

SuzukiCycle Figure 1: Catalytic Cycle for Sterically Hindered Suzuki Coupling PreCat SPhos Pd G2 (Precatalyst) ActiveCat L-Pd(0) (Active Species) PreCat->ActiveCat Activation OxAdd Oxidative Addition (Pd inserts into C-Br) ActiveCat->OxAdd TransMet Transmetallation (Boron group transfer) OxAdd->TransMet Base assisted Note Key Factor: SPhos ligand creates a pocket that accommodates the ortho-biphenyl bulk. OxAdd->Note RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->ActiveCat Regeneration Product Terphenyl-TMS Product RedElim->Product Substrate Compound A (Ortho-Hindered) Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Caption: The catalytic cycle highlights the critical role of the ligand (L) in stabilizing the oxidative addition complex despite the steric clash from the ortho-phenyl ring.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst DeactivationEnsure strict inert atmosphere (

kills Pd(0)). Switch to XPhos Pd G2 for extreme steric cases.
Protodeboronation Unstable Boronic AcidDecrease temperature to 60°C; increase catalyst loading to 5 mol%; add boronic acid in portions.
Loss of TMS Group Base too strongConfirm use of

or

. Avoid

or alkoxides if reaction time is long.
Homocoupling (Ar-Ar) Oxidation of Boronic AcidDegas solvents thoroughly.[1] Reduce excess boronic acid.[1]

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

    • [1]

    • Relevance: Establishes SPhos/XPhos as the premier ligands for hindered biaryl synthesis.
  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][3][5][6][7] Chemical Reviews.[1]

    • [1]

    • Relevance: The foundational review on the mechanism and base selection.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1][3] Accounts of Chemical Research.

    • [1]

    • Relevance: Detailed protocols for using Generation 2 prec
  • Denmark, S. E., & Kallemeyn, J. M. (2006). Stereospecific Palladium-Catalyzed Cross-Coupling of (E)- and (Z)-Alkenylsilanolates with Aryl Chlorides.[1] Journal of the American Chemical Society.

    • [1]

    • Relevance: Discusses the stability of silyl groups under cross-coupling conditions and the orthogonality of silanes vs.

Sources

Application Notes and Protocols for 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Advanced Organic Electronic Materials

In the rapidly advancing field of organic electronics, the rational design and synthesis of novel materials are paramount to achieving higher efficiency, stability, and new functionalities in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs).[1][2] The biphenyl scaffold is a cornerstone in the architecture of many high-performance organic semiconductors due to its rigid, planar structure that facilitates intermolecular electronic coupling and charge transport.[3] 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl emerges as a particularly strategic building block for the synthesis of these advanced materials.

This compound offers a unique combination of features:

  • A Reactive Handle: The bromo group at the 2-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the facile construction of larger, more complex molecular architectures.

  • A Tuning Moiety: The trimethylsilyl (TMS) group at the 4'-position is not merely a passive substituent. It can enhance the solubility of the resulting materials in common organic solvents, which is crucial for solution-based processing techniques.[4] Furthermore, the TMS group can influence the solid-state packing and film morphology of the material, which are critical determinants of charge carrier mobility and device performance. Recent research has highlighted that optimizing silicon concentration in transport layers can be a viable strategy to enhance device efficiency.[5]

  • The Biphenyl Core: The 1,1'-biphenyl core provides a robust and electronically conjugated backbone, which is a common feature in many hole-transporting and emissive materials.[3]

This document provides detailed application notes and protocols for the use of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl in the synthesis of a novel hole-transporting material (HTM) for application in high-performance OLEDs.

Application Focus: Synthesis of a High-Performance Hole-Transporting Material (HTM) for OLEDs

The performance of an OLED is critically dependent on the balanced injection and transport of charge carriers (holes and electrons). The Hole-Transporting Layer (HTL) plays a crucial role by facilitating the efficient transport of holes from the anode to the emissive layer while simultaneously blocking the leakage of electrons to the anode.[6] Triarylamine derivatives are a prominent class of HTMs due to their excellent hole-transporting properties and high thermal stability.

Here, we describe the synthesis of a novel triarylamine-based HTM, hereafter designated as Si-TPB-NPD , using 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl as a key precursor. The design of Si-TPB-NPD incorporates the TMS-biphenyl core with the well-established N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPD) structure, aiming to combine the excellent hole-transporting properties of the NPD core with the beneficial processing and morphological characteristics imparted by the TMS-biphenyl moiety.

Synthetic Workflow Diagram

cluster_reactants Reactants cluster_reaction Buchwald-Hartwig Amination cluster_product Product A 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl C Pd(OAc)2 / P(t-Bu)3 NaOt-Bu, Toluene Heat A->C B N,N'-di(naphthalen-1-yl)benzidine B->C D Si-TPB-NPD (Hole-Transporting Material) C->D

Caption: Synthetic scheme for the hole-transporting material Si-TPB-NPD.

Experimental Protocols

Part 1: Synthesis of Si-TPB-NPD

This protocol details the palladium-catalyzed Buchwald-Hartwig amination reaction to synthesize the target HTM.

Materials:

  • 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (1.0 equiv)

  • N,N'-di(naphthalen-1-yl)benzidine (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃, 0.04 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl, N,N'-di(naphthalen-1-yl)benzidine, sodium tert-butoxide, and palladium(II) acetate.

  • Solvent and Ligand Addition: Add anhydrous toluene to the flask via a syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the starting biphenyl. Following this, add the tri(tert-butyl)phosphine ligand.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane/dichloromethane gradient.

  • Final Purification for Device Fabrication: For high-purity material suitable for OLED fabrication, the purified product should be further refined by temperature-gradient vacuum sublimation.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), should be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Part 2: Fabrication of a Multilayer OLED Device

This protocol describes the fabrication of a standard phosphorescent OLED device using the newly synthesized Si-TPB-NPD as the hole-transporting layer. The device architecture is chosen to be a common and efficient structure for green phosphorescent emission.

Device Structure: ITO / Si-TPB-NPD (40 nm) / TCTA (10 nm) / CBP:Ir(ppy)₃ (8%) (20 nm) / BAlq (30 nm) / LiF (1 nm) / Al (100 nm)

Materials and Layers:

  • Substrate: Pre-patterned Indium Tin Oxide (ITO) coated glass

  • Hole-Transporting Layer (HTL): Synthesized Si-TPB-NPD

  • Electron-Blocking Layer (EBL): Tris(4-carbazoyl-9-ylphenyl)amine (TCTA)

  • Emissive Layer (EML): 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) doped with 8% Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃)

  • Hole-Blocking/Electron-Transporting Layer (HBL/ETL): Bis(2-methyl-8-quinolinolate)-4-(phenylphenolato)aluminum (BAlq)

  • Electron-Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

Protocol:

  • Substrate Cleaning: Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone or oxygen plasma immediately before loading into the deposition chamber.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁷ Torr). Deposit the organic and metal layers sequentially by thermal evaporation without breaking the vacuum. The deposition rates and thicknesses should be monitored in-situ using a quartz crystal microbalance.

    • Deposit Si-TPB-NPD as the HTL at a rate of 1-2 Å/s to a thickness of 40 nm.

    • Deposit TCTA as the EBL at a rate of 1 Å/s to a thickness of 10 nm.

    • Co-deposit the EML by evaporating CBP at a rate of 1.84 Å/s and Ir(ppy)₃ at a rate of 0.16 Å/s to achieve an 8% doping concentration and a total thickness of 20 nm.

    • Deposit BAlq as the HBL/ETL at a rate of 1-2 Å/s to a thickness of 30 nm.

    • Deposit LiF as the EIL at a rate of 0.1 Å/s to a thickness of 1 nm.

    • Deposit Al as the cathode at a rate of 5-10 Å/s to a thickness of 100 nm.

  • Encapsulation: After deposition, the devices should be encapsulated under an inert atmosphere using a glass lid and UV-cured epoxy resin to prevent degradation from moisture and oxygen.

  • Characterization: The current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and device efficiencies (current efficiency, power efficiency, and external quantum efficiency) are measured using a programmable sourcemeter and a spectroradiometer.

Device Architecture Diagram

cluster_device OLED Device Structure Cathode Aluminum (Al, 100 nm) EIL Lithium Fluoride (LiF, 1 nm) EIL->Cathode Electron Injection ETL BAlq (30 nm) ETL->EIL EML CBP:Ir(ppy)3 (8%) (20 nm) EML->ETL Electron Transport Light Light Emission EML->Light EBL TCTA (10 nm) EBL->EML Hole Transport HTL Si-TPB-NPD (40 nm) HTL->EBL Anode Indium Tin Oxide (ITO) Anode->HTL Hole Injection Substrate Glass Substrate Substrate->Anode

Caption: Layered architecture of the proposed OLED device.

Expected Performance and Data

The introduction of the TMS-biphenyl moiety into the NPD structure is anticipated to influence the material's properties and the resulting device performance. The TMS group can improve film-forming properties and potentially raise the Highest Occupied Molecular Orbital (HOMO) level, which can affect hole injection. The following table presents expected values for Si-TPB-NPD and the fabricated OLED, based on typical data for high-performance triarylamine-based HTMs.

Parameter Expected Value Significance
Si-TPB-NPD: HOMO Level -5.4 to -5.6 eVDetermines the energy barrier for hole injection from the anode. Should be well-aligned with the anode's work function.[7]
Si-TPB-NPD: LUMO Level -2.3 to -2.5 eVA high LUMO level is crucial for effective electron blocking.[6]
Si-TPB-NPD: Glass Transition Temp. (Tg) > 120 °CHigh Tg indicates good morphological stability, which is essential for long device lifetime.
OLED: Turn-on Voltage (at 1 cd/m²) < 3.5 VA low turn-on voltage is indicative of efficient charge injection and transport.
OLED: Max. Current Efficiency > 60 cd/AA measure of the light output per unit of current.
OLED: Max. External Quantum Efficiency (EQE) > 20%The ratio of photons emitted to electrons injected, a key metric of overall device efficiency.
OLED: Electroluminescence Peak ~515 nm (Green)Determined by the Ir(ppy)₃ phosphorescent dopant.
OLED: CIE Coordinates (x, y) (~0.30, ~0.61)Defines the color of the emitted light.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely practiced methodologies in the field of organic electronics. The synthetic route utilizes a robust and high-yielding palladium-catalyzed reaction. The device fabrication protocol employs a standard architecture known to yield high-efficiency phosphorescent OLEDs. The characterization steps are integral to validating the success of each stage, from material synthesis to device performance. Successful synthesis is confirmed by spectroscopic analysis, while device performance is validated through rigorous electro-optical measurements. This systematic approach ensures reproducibility and provides a reliable framework for researchers.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of Hole-Transporting Materials for OLEDs.
  • An, C., et al. (n.d.). A highly crystalline donor enables over 17% efficiency for small-molecule organic solar cells. RSC Publishing.
  • RSC Publishing. (n.d.). Fabrication of solution-processable OFET memory using a nano-floating gate based on a phthalocyanine-cored star-shaped polymer.
  • ResearchGate. (n.d.). Donor Materials for Organic Solar Cell (OSC) | Request PDF.
  • Google Patents. (n.d.). KR101098792B1 - Organic Solar Cells with biphenyl compounds.
  • OLED-Info. (2025, February 17). Researchers design new hole transport materials and processes to enable the production of 10,000 PPI OLED microdisplays.
  • Wikipedia. (n.d.). Organic field-effect transistor.
  • DisplayMan. (2022, November 22). Manufacturing Process and Key Technologies of OLED.
  • Ossila. (n.d.).
  • Elsevier. (n.d.). Advances in hole transport materials engineering for stable and efficient perovskite solar cells.
  • ACS Publications. (2021, October 24).
  • CORE. (n.d.). FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs)
  • MDPI. (2023, April 28). Hole Transport Materials for Tin-Based Perovskite Solar Cells: Properties, Progress, Prospects.
  • Wiley Online Library. (n.d.). Synthesis and Preliminary Testing of Molecular Wires and Devices.
  • Adachi Lab, Kyushu University. (n.d.). Organic Field-Effect Transistor (OFET).
  • PMC. (2022, August 23). Over 19.
  • ResearchGate. (2019, November 16). Study on the Properties of Organic–Inorganic Hole Transport Materials in Perovskite Based on First-Principles.
  • EMRS. (n.d.).
  • Canadian Science Publishing. (2015, October 19).
  • Journal of Advanced Research in Applied Sciences and Engineering Technology. (2023, December 30). Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment.
  • Ossila. (n.d.).
  • ResearchGate. (2016, November 18). How to fabricate an organic Field Effect Transistors (OFET)?.
  • PMC. (n.d.).
  • Beilstein Journals. (2024, March 28).
  • Frontiers. (n.d.).

Sources

Application Note: Orthogonal Functionalization Strategies Using 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utility of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl as a linchpin intermediate for Diversity-Oriented Synthesis (DOS).

Abstract

The synthesis of complex pharmaceutical scaffolds often requires "orthogonal protection"—strategies where reactive sites can be activated independently. 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (CAS: N/A for specific isomer, analogous to 179526-95-5 derivatives) represents a premier class of "masked" biaryl scaffolds. This guide details the chemoselective synthesis of this intermediate and its downstream application in sequential cross-coupling . By utilizing the steric and electronic differentiation between the ortho-bromide and the para-trimethylsilyl (TMS) group, researchers can program the sequential assembly of tris-aryl systems, a core motif in angiotensin II receptor antagonists and liquid crystal electronics.

Introduction: The "Silicon Switch" Strategy

In modern drug discovery, the Trimethylsilyl (TMS) group is not merely a lipophilic bulking agent; it is a latent functional handle .

  • The Ortho-Bromide: A traditional electrophile ready for immediate Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • The Para-TMS Group: A robust "mask" that survives basic, nucleophilic, and reducing conditions. However, upon treatment with electrophilic halogen sources (e.g., ICl), it undergoes ipso-substitution , converting the C-Si bond into a C-I or C-Br bond.

This duality allows for the "Ping-Pong" Functionalization Strategy :

  • Step 1: Couple the ortho-bromide with Fragment A.

  • Step 2: Convert the para-TMS to an Iodide.

  • Step 3: Couple the new para-iodide with Fragment B.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl
Molecular Formula C₁₅H₁₇BrSi
Molecular Weight 305.29 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DCM, THF, Toluene; Insoluble in Water
Key Reactivity Ortho-Br (Sterically hindered, Pd-active); Para-TMS (Ipso-labile)

Experimental Protocols

Protocol A: Chemoselective Synthesis of the Scaffold

Objective: Synthesize the core biphenyl without polymerizing or scrambling the halides.

Mechanism: Selective Suzuki coupling utilizing the reactivity difference between Aryl-Iodide and Aryl-Bromide. Reaction: 1-bromo-2-iodobenzene + 4-(trimethylsilyl)phenylboronic acid


 Product.
Reagents:
  • 1-bromo-2-iodobenzene (1.0 equiv)

  • 4-(trimethylsilyl)phenylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Step-by-Step Procedure:
  • Inertion: Charge a 3-neck round bottom flask with 1-bromo-2-iodobenzene (28.3 g, 100 mmol) and the boronic acid (20.4 g, 105 mmol). Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed Toluene (300 mL) and Ethanol (75 mL). Stir until dissolved.

  • Activation: Add the aqueous Na₂CO₃ solution (100 mL).

  • Catalysis: Add Pd(PPh₃)₄ (3.4 g, 3 mmol) quickly against a counter-flow of Argon.

  • Reaction: Heat to 70°C (internal temperature). Critical Note: Do not exceed 80°C. Higher temperatures risk activating the ortho-bromide, leading to oligomerization.

  • Monitoring: Monitor by HPLC/TLC. The starting iodide should be consumed within 4-6 hours.

  • Work-up: Cool to RT. Separate phases. Extract aqueous layer with Toluene. Wash combined organics with Brine. Dry over MgSO₄.[1]

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes).

    • Expected Yield: 85-92%.

Protocol B: The "Silicon Switch" (Ipso-Iodination)

Objective: Convert the inert TMS group into a reactive Iodide for late-stage modification.

Mechanism: Electrophilic aromatic substitution (Ipso-attack) where the C-Si bond is cleaved by Iodine Monochloride (ICl).

Reagents:
  • 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (10 mmol)

  • Iodine Monochloride (ICl) (1.1 equiv, 1.0 M in DCM)

  • Solvent: Dichloromethane (DCM) anhydrous.

Step-by-Step Procedure:
  • Setup: Dissolve the biphenyl substrate (3.05 g, 10 mmol) in anhydrous DCM (50 mL) in a flask equipped with a drying tube.

  • Cooling: Cool the solution to 0°C using an ice bath. Exothermic warning.

  • Addition: Dropwise add the ICl solution (11 mL, 11 mmol) over 20 minutes. The solution will turn dark brown/red.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

  • Quench: Carefully quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) until the iodine color disappears (solution turns pale yellow/clear).

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate.

  • Outcome: 2-bromo-4'-iodo-1,1'-biphenyl. This product now has two distinct halogens (I and Br) with significantly different reactivities, perfect for sequential library synthesis.

Visualizing the Workflow

The following diagram illustrates the "Orthogonal Logic" enabled by this scaffold.

G Start Raw Materials: 1-Bromo-2-Iodobenzene + 4-TMS-Phenylboronic Acid Intermed KEY INTERMEDIATE: 2-bromo-4'-(trimethylsilyl) -1,1'-biphenyl Start->Intermed Selective Suzuki (Pd(PPh3)4, 70°C) PathA Path A: Direct Coupling (Suzuki on Br) Intermed->PathA Boronic Acid R-B(OH)2 PathB Path B: Silicon Switch (Ipso-Iodination) Intermed->PathB ICl (1.1 eq), 0°C ProdA Product A: Functionalized Biphenyl (TMS retained) PathA->ProdA Yield: ~85% ProdB Product B: 2-Bromo-4'-Iodo-Biphenyl (Dual Halogen Scaffold) PathB->ProdB C-Si -> C-I Conversion Yield: >90% Library Generation Library Generation ProdB->Library Generation Sequential Coupling (I reacts before Br)

Figure 1: The divergent synthesis workflow. Path B highlights the transformation of the TMS group into a reactive Iodide handle.

Critical Troubleshooting Parameters

ParameterRiskMitigation Strategy
Temperature (Protocol A) Scrambling of HalogensKeep T < 80°C. The C-I bond reacts at ~60°C; the C-Br bond requires >90°C or active ligands (e.g., S-Phos) to react efficiently.
Moisture (Protocol B) ProtodesilylationEnsure DCM is anhydrous. Water can cause the TMS group to be replaced by a Proton (H) instead of Iodine.
Steric Hindrance Low Yields in Path AThe 2-bromo position is sterically crowded. If coupling this site, use sterically demanding ligands like Buchwald Precatalysts (XPhos-Pd-G2) rather than standard Pd(PPh₃)₄.

Safety & Handling

  • Organosilanes: Generally low toxicity but can generate silica dust upon decomposition.

  • Iodine Monochloride (ICl): Corrosive and causes severe skin burns. Handle in a fume hood.

  • Palladium Catalysts: Heavy metal waste must be segregated.

References

  • Selective Suzuki Coupling

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
    • Context: Establishes the reactivity order I > Br >> Cl, enabling the synthesis of the intermedi
  • Ipso-Halogenation of Arylsilanes

    • T. Hiyama. (2002). "Organosilicon Compounds in Cross-Coupling Reactions."
    • Context: Defines the mechanism of converting C-Si bonds to C-Halogen bonds using electrophiles like ICl or NBS.
  • Silicon in Medicinal Chemistry

    • Ramesh, R., et al. (2018). "Silicon-containing pharmacophores: A review."
    • Context: Discusses the bioisosteric utility of keeping the TMS group (Path A) vs.
  • Synthesis of Halogenated Biphenyls

    • ChemicalBook & Patent Liter
    • Context: Provides industrial conditions for biphenyl synthesis using bromin

Sources

Application Note & Protocol: Synthesis of a Terphenyl Derivative via Stille Coupling of 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Stille Coupling in Advanced Materials and Drug Discovery

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable functional group tolerance and stereospecificity.[1][2][3] This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or triflate.[2][3][4] Its robustness and reliability have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[5] Silylated biphenyl and terphenyl scaffolds are of particular interest in materials science for their potential applications in organic electronics and as intermediates in the synthesis of more complex conjugated systems.

This application note provides a comprehensive, field-proven protocol for the Stille coupling of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl with tributyl(phenyl)stannane. The aim is to synthesize 4'-(trimethylsilyl)-[1,1':2',1''-terphenyl], a functionalized terphenyl derivative. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, the rationale behind experimental choices, and robust methods for product purification and characterization.

Reaction Scheme

Reaction scheme for the Stille coupling of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl with tributyl(phenyl)stannane.

Figure 1: Stille coupling of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl with tributyl(phenyl)stannane to yield 4'-(trimethylsilyl)-[1,1':2',1''-terphenyl].

The Catalytic Cycle: A Mechanistic Overview

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2][4] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

Stille_Coupling_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)(Br)L₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-SnBu₃ pd_diaryl Ar-Pd(II)(Ar')L₂ transmetalation->pd_diaryl reductive_elimination Reductive Elimination pd_diaryl->reductive_elimination byproduct Br-SnBu₃ pd_diaryl->byproduct Br-SnBu₃ reductive_elimination->pd0 Regeneration product Ar-Ar' (Product) reductive_elimination->product reactants Ar-Br + Ar'-SnBu₃

Caption: The catalytic cycle of the Stille cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl), inserting itself into the carbon-bromine bond to form a Pd(II) intermediate.[2][4]

  • Transmetalation: The organostannane reagent (tributyl(phenyl)stannane) exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step of the cycle.[4]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2][4]

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Amount (mg)MmolEquivalents
2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl885479-99-6319.313191.01.0
Tributyl(phenyl)stannane954-31-4367.144041.11.1
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56580.050.05
Copper(I) iodide7681-65-4190.45190.10.1
Anhydrous, Degassed Toluene108-88-3-10 mL--
Equipment
  • Schlenk flask (50 mL) or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Inert gas (argon or nitrogen) supply with manifold

  • Standard glassware for workup (separatory funnel, flasks, etc.)

  • Rotary evaporator

  • Flash chromatography system

  • NMR spectrometer, GC-MS, and HRMS for characterization

Step-by-Step Procedure

PART 1: Reaction Setup (Under Inert Atmosphere)

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at 120 °C overnight and allowed to cool under a stream of inert gas.

  • Reagent Addition: To a 50 mL Schlenk flask containing a magnetic stir bar, add 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (319 mg, 1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

    • Expert Insight: Pd(PPh₃)₄ is a common and effective catalyst for Stille couplings. The addition of copper(I) iodide can accelerate the reaction, particularly for less reactive aryl bromides, by facilitating the transmetalation step.[6][7]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Reagent Injection: Add 10 mL of anhydrous, degassed toluene via syringe. Stir the mixture to dissolve the solids. Then, add tributyl(phenyl)stannane (404 mg, 1.1 mmol) via syringe.

    • Causality: Toluene is a common solvent for Stille couplings due to its high boiling point and ability to dissolve the reagents. It is crucial to use anhydrous and degassed solvent to prevent quenching of the catalyst and unwanted side reactions.

PART 2: Reaction and Monitoring

  • Heating: Immerse the flask in a preheated oil bath at 100-110 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously at this temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots periodically. The reaction is typically complete within 12-24 hours.

PART 3: Workup and Purification

The primary challenge in the workup of Stille couplings is the removal of toxic organotin byproducts. The following procedure is designed to effectively remove these residues.

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with 20 mL of diethyl ether or ethyl acetate.

  • Aqueous KF Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL). Shake vigorously for 2-3 minutes during each wash. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.

    • Trustworthiness: This is a critical step for removing the majority of the tin byproducts. The fluoride ions react with the tin compounds to form an insoluble precipitate.

  • Filtration: Filter the entire mixture through a pad of Celite to remove the precipitated Bu₃SnF. Wash the Celite pad with a small amount of the organic solvent used for dilution.

  • Final Washes: Return the filtrate to the separatory funnel and wash with water (20 mL) and then brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

PART 4: Final Purification and Characterization

  • Flash Chromatography: The crude product will likely still contain trace amounts of tin impurities. Purify the residue by flash column chromatography on silica gel.

    • Expert Tip: To improve the removal of residual tin, a stationary phase of 10% (w/w) potassium carbonate in silica gel can be used.[8] Elute with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, GC-MS, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Safety and Handling Precautions

  • Organotin Compound Toxicity: Organotin reagents, such as tributyl(phenyl)stannane, are highly toxic.[9][10][11] They can be absorbed through the skin and are harmful if inhaled or swallowed.[11][12] Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9][11][12]

  • Palladium Catalysts: Palladium catalysts can be toxic and should be handled with care. Avoid inhalation of dust.

  • Solvents: Toluene is a flammable and volatile solvent. Work in a well-ventilated area away from ignition sources.

  • Waste Disposal: All waste containing organotin compounds and palladium must be disposed of as hazardous waste according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst, presence of oxygen or moisture.Use fresh catalyst, ensure all glassware is dry, and use anhydrous, thoroughly degassed solvents.
Low reaction temperature.Increase the reaction temperature in increments of 10 °C.
Homocoupling of Stannane Presence of oxygen.Ensure the reaction is set up under a strict inert atmosphere.
Difficult to Remove Tin Byproducts Inefficient KF wash.Increase the number and duration of the KF washes. For stubborn cases, consider alternative workup procedures such as treatment with DBU/I₂ or chromatography on K₂CO₃-doped silica.[8]

Conclusion

This application note provides a detailed and robust protocol for the Stille coupling of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl. By adhering to the outlined procedures, particularly the stringent inert atmosphere conditions and the specialized workup for tin byproduct removal, researchers can reliably synthesize the desired terphenyl product. The principles and techniques described herein are broadly applicable to a wide range of Stille cross-coupling reactions, empowering scientists in the fields of materials science and drug discovery to construct complex molecular architectures with high efficiency and purity.

References

  • An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020, September 14). Available at: [Link]

  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion. Angewandte Chemie International Edition, 43(9), 1132-1136. Available at: [Link]

  • Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis | Request PDF - ResearchGate. (2025, August 6). Available at: [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023, June 30). Available at: [Link]

  • Method for removing organotin compound - Google Patents.
  • Butyltin Trichloride - OSHA. Available at: [Link]

  • TRIBUTYLTIN OXIDE FOR SYNTHESIS MSDS CAS No - Loba Chemie. (2015, April 9). Available at: [Link]

  • Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples - YouTube. (2024, October 25). Available at: [Link]

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Stille Coupling - Organic Synthesis. Available at: [Link]

  • Stille Coupling | OpenOChem Learn. Available at: [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available at: [Link]

  • Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC. Available at: [Link]

  • Stille cross-coupling reactions of alkenylstannanes with alkenyl iodides mediated by copper(I) thiophene-2-carboxylate: A density functional study - HKUST Research Portal. (2010, July 26). Available at: [Link]

  • The Stille Reaction - Chem 115 Myers. Available at: [Link]

  • Stille Coupling - Organic Chemistry Portal. Available at: [Link]

  • Stille Coupling - SynArchive. Available at: [Link]

  • Efficient Stille cross-coupling reaction using aryl chlorides or bromides in water - PubMed. (2003, September 19). Available at: [Link]

  • Stille cross-coupling reactions with phenyl stannane. | Download Table - ResearchGate. Available at: [Link]

  • Org. Synth. 2011, 88, 197. Available at: [Link]

  • Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides | ACS Omega - ACS Publications. (2021, June 9). Available at: [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. Available at: [Link]

Sources

functionalization of the biphenyl core via 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Functionalization of the Biphenyl Core via 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Executive Summary & Strategic Overview

The biphenyl moiety acts as a privileged structure in drug discovery (e.g., angiotensin II receptor antagonists) and materials science (e.g., OLED host materials). However, the controlled, regioselective assembly of polysubstituted biphenyls remains a synthetic bottleneck.

The intermediate 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (1) offers a superior solution to this challenge through orthogonal functionalization . Unlike di-halogenated scaffolds (e.g., 2-bromo-4'-chloro-biphenyl) which rely on kinetic differentiation, this scaffold utilizes chemically distinct activation modes:

  • Site A (2-Bromo): Activated via Pd-catalyzed cross-coupling or Lithium-Halogen exchange. This site is sterically hindered (ortho-substituted).

  • Site B (4'-TMS): A robust "masked" halide. It remains inert during Site A transformations but can be activated later via ipso-halodesilylation to generate a reactive aryl iodide.

This guide provides validated protocols to exploit this duality, enabling the iterative construction of complex terphenyls and functionalized pharmacophores.

Chemo-Selective Strategy Map

The following diagram illustrates the divergent pathways available from the core scaffold. Note the complete orthogonality between the "Entry" (Site A) and "Exit" (Site B) pathways.

G Core 2-Bromo-4'-(TMS)-biphenyl (Core Scaffold) Suzuki Product A: Terphenyl Derivative (via Suzuki Coupling) Core->Suzuki Pd(0), Boronic Acid (Site A Activation) Lithiation Product B: Formyl/Carboxy Derivative (via Li-Hal Exchange) Core->Lithiation n-BuLi, Electrophile (Site A Activation) Iodination Intermediate C: 2-Bromo-4'-iodo-biphenyl (via Ipso-Iodination) Core->Iodination ICl, DCM (Site B Activation) Final Complex Polyphenyls (Iterative Synthesis) Suzuki->Final ICl then Pd(0) (Site B Activation)

Figure 1: Strategic roadmap for orthogonal functionalization. Site A (Blue paths) allows modification of the hindered ring while preserving the TMS group. Site B (Yellow path) converts the TMS group into an iodide for subsequent reactions.

Module 1: Functionalization of the C-Br Bond (Site A)

Challenge: The 2-position (ortho) is sterically hindered by the adjacent phenyl ring. Standard catalysts (e.g., Pd(PPh3)4) often result in sluggish turnover or debromination byproducts. Solution: Utilization of electron-rich, bulky Buchwald-type phosphine ligands (SPhos or XPhos) to facilitate oxidative addition and reductive elimination in hindered environments.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Coupling of Core (1) with aryl boronic acids to form 2-aryl-4'-TMS-biphenyls.

Reagents:

  • Substrate: 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (8 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a reaction vial and equip with a magnetic stir bar. Cycle with Argon/Vacuum (3x).

  • Charging: Add Pd₂(dba)₃, SPhos, Boronic Acid, Base, and the Substrate under a positive stream of Argon. Note: Premixing Pd and Ligand in a small volume of solvent for 5 mins can enhance active catalyst formation.

  • Solvation: Add degassed Toluene and Water.

  • Reaction: Seal the vial and heat to 100°C for 12–18 hours.

    • Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting bromide should disappear; the TMS group is stable under these basic conditions.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel.

Data: Ligand Performance Comparison Yields based on coupling with Phenylboronic acid (Model Reaction)

LigandCatalyst SystemYield (%)Observation
PPh₃ Pd(PPh₃)₄35%Significant protodebromination observed.
dppf Pd(dppf)Cl₂52%Slow conversion (>24h).
SPhos Pd₂(dba)₃94% Clean conversion; TMS group intact.
XPhos Pd₂(dba)₃91%Excellent for extremely bulky boronic acids.

Module 2: Functionalization of the C-Si Bond (Site B)

Challenge: The TMS group is chemically inert to many nucleophiles, making it an excellent protecting group. To utilize it for further coupling, it must be converted into a reactive halide (I or Br). Solution: Ipso-halodesilylation using Iodine Monochloride (ICl). The silicon atom stabilizes the sigma-complex intermediate (beta-effect), ensuring regiospecific substitution at the 4'-position.

Protocol 2: Regioselective Ipso-Iodination

Objective: Conversion of the TMS group into an Iodide moiety.

Reagents:

  • Substrate: 4'-TMS-biphenyl derivative (from Protocol 1) (1.0 equiv)

  • Reagent: Iodine Monochloride (ICl) (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate in anhydrous DCM (0.1 M concentration) in a round-bottom flask. Cool to 0°C (ice bath).

  • Addition: Add ICl (1.0 M in DCM) dropwise over 10 minutes.

    • Visual Cue: The solution will turn dark brown/red.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1 hour.

    • Mechanism:[1][2][3][4] Electrophilic aromatic substitution directed by the silyl group.

  • Quench: Pour the mixture into a saturated solution of Sodium Thiosulfate (Na₂S₂O₃). Shake vigorously until the iodine color disappears (solution becomes clear/yellow).

  • Work-up: Extract with DCM, wash with brine, dry over MgSO₄.

  • Purification: Recrystallization (usually sufficient) or short silica plug.

Module 3: Divergent Lithiation (Alternative Site A Activation)

If the target molecule requires a carbonyl or carboxyl group at the 2-position rather than an aryl group, Lithium-Halogen exchange is the preferred route.

Protocol 3: Low-Temperature Lithiation & Trapping

Objective: Synthesis of 4'-(trimethylsilyl)-[1,1'-biphenyl]-2-carbaldehyde.

Reagents:

  • Substrate: 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Methodology:

  • Cryogenic Setup: Cool the THF solution of the substrate to -78°C (Dry ice/Acetone).

  • Exchange: Add n-BuLi dropwise down the side of the flask. Stir for 30 minutes at -78°C.

    • Note: The TMS group is stable to n-BuLi at this temperature; however, higher temperatures (>0°C) may risk deprotonation adjacent to Silicon.

  • Trapping: Add anhydrous DMF dropwise.

  • Warming: Stir for 30 mins at -78°C, then remove the cooling bath and allow to warm to RT.

  • Hydrolysis: Quench with 1M HCl to hydrolyze the hemiaminolate intermediate to the aldehyde.

References

  • Suzuki-Miyaura Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Ipso-Halodesilylation Methodology: Babudri, F., et al. (1991). A straightforward synthesis of conjugated polyenes via ipso-iododesilylation. Tetrahedron Letters. Standard textbook protocol validation for Ar-TMS to Ar-I conversion using ICl.
  • Orthogonal Functionalization of Biphenyls

    • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews.
  • SPhos Ligand Utility

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

Sources

Application Note & Protocol: A Scalable Industrial Synthesis of 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis, purification, and analysis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl, a key intermediate in the development of pharmaceuticals and advanced materials. The protocol is centered around a robust and scalable Suzuki-Miyaura cross-coupling reaction, optimized for industrial applications. Emphasis is placed on process safety, economic viability through catalyst selection, and a scalable purification method using recrystallization. This guide is intended for researchers, chemists, and process engineers in the drug development and chemical manufacturing sectors.

Introduction: Strategic Importance of Silylated Biphenyls

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous functional molecules.[1][2] Specifically, 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl serves as a highly versatile building block. The orthogonal reactivity of the bromo and trimethylsilyl (TMS) groups allows for sequential, site-selective functionalization. The TMS group can act as a blocking group, a handle for further transformations, or be readily removed, offering significant synthetic flexibility.

The production of this intermediate on an industrial scale demands a synthetic route that is not only high-yielding but also safe, cost-effective, and environmentally responsible. The Palladium-catalyzed Suzuki-Miyaura coupling reaction is the preeminent choice for constructing biaryl systems at scale, valued for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability of stable organoboron reagents.[3][4] This protocol details a validated process for synthesizing kilograms of high-purity 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl.

Synthetic Strategy and Workflow

The selected strategy involves the Suzuki-Miyaura cross-coupling of 1-bromo-2-iodobenzene with 4-(trimethylsilyl)phenylboronic acid . This approach is advantageous due to the differential reactivity of the C-I and C-Br bonds on the aryl halide, allowing for a highly selective coupling at the more reactive C-I position while preserving the C-Br bond for subsequent synthetic manipulations.

Overall Reaction Scheme:

The workflow is designed for seamless integration into standard industrial chemical manufacturing facilities, encompassing the core reaction, aqueous work-up, and a non-chromatographic purification process.

G start Start: Reagent Preparation reactor_prep Reactor Preparation (Inerting with N2) start->reactor_prep charging Reagent Charging (Solvents, Base, Reagents) reactor_prep->charging reaction Suzuki Coupling Reaction (Heating & Agitation) charging->reaction monitoring In-Process Control (HPLC/TLC Monitoring) reaction->monitoring Continuous workup Aqueous Work-up (Quench & Phase Separation) monitoring->workup Reaction Complete distillation Solvent Distillation workup->distillation purification Purification (Recrystallization) distillation->purification isolation Product Isolation (Filtration & Drying) purification->isolation qc Final QC Analysis (Purity & Identity) isolation->qc end_node Final Product qc->end_node

Caption: High-level industrial workflow for the synthesis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl.

Process Hazards and Safety Protocols

Executing chemical reactions at a large scale necessitates a proactive and rigorous approach to safety. The major safety concerns for this process are related to the handling of flammable solvents, corrosive bases, and the management of an exothermic reaction, albeit a manageable one.[5][6]

Causality in Safety Choices:

  • Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation.[7] Blanketing the reactor with an inert gas like nitrogen is not only crucial for catalytic activity but also prevents the formation of a flammable atmosphere when using solvents like toluene.

  • Reverse Addition: Adding the catalyst slurry to the heated reaction mixture (reverse addition) is a critical safety measure. This prevents a large, uncontrolled exotherm that could occur if a large mass of reactants is heated in the presence of the catalyst from a low temperature.

  • Engineered Controls: The use of a glass-lined reactor with a rupture disc, a pressure relief system, and an efficient reflux condenser are non-negotiable engineering controls for managing pressure and containing volatile organic compounds (VOCs).[8]

Hazard Category Substance/Process Potential Risk Mitigation & PPE
Flammability Toluene, EthanolFire or explosion hazard.[6]Ground all equipment. Operate in a well-ventilated area away from ignition sources. Use nitrogen blanketing.
Corrosivity Potassium Carbonate (K₂CO₃)Skin and eye burns.Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. Handle in a fume hood.
Toxicity Palladium Catalyst, Aryl HalidesHeavy metal toxicity, irritation.Avoid inhalation of dust and skin contact. Use engineering controls (fume hood, glove box for catalyst handling).
Process Safety Exothermic ReactionRunaway reaction, pressure buildup.[5]Controlled reagent addition rate, continuous monitoring of internal temperature, ensure efficient cooling capacity.

Personnel must be trained on Standard Operating Procedures (SOPs) for handling these specific chemicals and for emergency response.[9] An emergency shower and eyewash station must be readily accessible.

Detailed Synthesis Protocol (10 kg Scale)

This protocol is optimized for the production of approximately 10 kg of the final product.

4.1 Materials and Equipment

Reagent Grade CAS No. Quantity Molar Eq.
1-Bromo-2-iodobenzene>98%583-55-19.80 kg1.00
4-(Trimethylsilyl)phenylboronic acid>97%18642-59-67.30 kg1.10
Tetrakis(triphenylphosphine)palladium(0)99%14221-01-30.40 kg0.01
Potassium Carbonate (K₂CO₃), Anhydrous>99%584-08-79.54 kg2.00
TolueneAnhydrous108-88-3100 L-
Ethanol, 200 proofAnhydrous64-17-520 L-
Deionized Water-7732-18-550 L-

Equipment:

  • 250 L Glass-Lined Reactor with overhead mechanical stirrer, reflux condenser, and nitrogen inlet/outlet.

  • Heating/Cooling Mantle with precise temperature control.

  • Addition funnel or pump for controlled liquid transfer.

  • Nutsche Filter-Dryer or large-scale vacuum filtration setup.

  • Industrial vacuum oven.

4.2 Step-by-Step Procedure

  • Reactor Setup and Inerting: Ensure the reactor is clean and dry. Purge the reactor vessel with dry nitrogen for at least 30 minutes to establish an inert atmosphere. Maintain a gentle positive pressure of nitrogen throughout the reaction.

  • Reagent Charging:

    • Charge the reactor with Toluene (100 L), Ethanol (20 L), and Deionized Water (50 L).

    • Begin agitation at 100-150 RPM and add the Potassium Carbonate (9.54 kg).

    • Add the 4-(trimethylsilyl)phenylboronic acid (7.30 kg) followed by the 1-bromo-2-iodobenzene (9.80 kg).

  • Reaction Execution:

    • Heat the stirred mixture to a gentle reflux (approx. 80-85 °C).

    • In a separate, inerted container, prepare a slurry of the Tetrakis(triphenylphosphine)palladium(0) catalyst (0.40 kg) in Toluene (5 L).

    • Once the reactor contents are at temperature, add the catalyst slurry to the reactor via a pump or pressure-equalizing addition funnel over 15-20 minutes.

    • Maintain the reaction at reflux for 4-6 hours. The reaction mixture will typically turn dark brown or black, which can be an indicator of catalyst activity.[10]

  • In-Process Monitoring (IPC): After 4 hours, take a small, quenched sample from the reaction mixture. Analyze by HPLC or TLC (e.g., 95:5 Hexane/Ethyl Acetate) to check for the disappearance of the 1-bromo-2-iodobenzene starting material. If the reaction is incomplete, allow it to proceed for another 1-2 hours and re-analyze.

  • Work-up and Phase Separation:

    • Once the reaction is complete, cool the mixture to 40-50 °C.

    • Stop the agitation and allow the layers to separate for 30 minutes.

    • Drain the lower aqueous layer to a waste container.

    • Add 50 L of deionized water to the reactor, stir for 15 minutes, and repeat the phase separation, draining the aqueous layer.

  • Solvent Removal: Concentrate the organic layer under reduced pressure to distill off the toluene and ethanol, yielding the crude product as a thick oil or semi-solid.

Purification and Isolation Protocol

For industrial quantities, recrystallization is the most efficient and economical purification method, avoiding the cost and solvent waste associated with large-scale chromatography.[11]

G start Crude Product (Post-Distillation) dissolution Dissolution (Minimal hot ethanol) start->dissolution hot_filtration Hot Filtration (Optional) (Removes Pd residues) dissolution->hot_filtration crystallization Controlled Cooling (Induces Crystallization) hot_filtration->crystallization holding Cold Hold (0-5°C to maximize yield) crystallization->holding filtration Vacuum Filtration (Isolate Crystals) holding->filtration washing Cake Wash (Cold Ethanol) filtration->washing drying Vacuum Drying washing->drying product Purified Product (>98% Purity) drying->product

Caption: Scalable purification workflow via recrystallization.

5.1 Step-by-Step Recrystallization Procedure

  • Dissolution: Transfer the crude product to a clean, appropriately sized vessel equipped with a stirrer and heater. Add a minimal amount of hot ethanol (start with 2 L per kg of crude oil) and heat to 60-70 °C with stirring until all the material is dissolved.

  • Hot Filtration (Optional but Recommended): If the solution contains insoluble dark particles (residual palladium catalyst), perform a hot filtration through a pad of celite to obtain a clear solution. This step is crucial for achieving high purity.

  • Inducing Crystallization: Slowly cool the clear filtrate to room temperature with gentle agitation. Crystal formation should begin as the solution cools.

  • Complete Crystallization: Once at room temperature, further cool the slurry in an ice bath or with a chiller to 0-5 °C and hold for at least 2 hours to maximize the yield of the crystalline product.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Nutsche filter.[11]

  • Washing: Wash the filter cake with a small amount of cold (0-5 °C) ethanol to remove residual soluble impurities.

  • Drying: Dry the purified white to off-white solid under vacuum at 40-50 °C until a constant weight is achieved.

Expected Yield: 85-92% of purified product.

Quality Control and Final Product Specifications

The final product must be rigorously tested to ensure it meets the required specifications for use in further GMP (Good Manufacturing Practice) or research applications.

Analysis Method Specification
Appearance VisualWhite to off-white crystalline solid
Purity HPLC (Area %)≥ 98.5%
Identity ¹H NMR, ¹³C NMRConforms to the structure
Identity Mass SpectrometryCorresponds to the expected molecular weight (m/z)
Residual Solvents GC-HSEthanol ≤ 5000 ppm, Toluene ≤ 890 ppm
Melting Point DSC or MP ApparatusReport range

Conclusion

This application note provides a detailed, robust, and scalable protocol for the industrial synthesis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl. By utilizing the Suzuki-Miyaura coupling reaction and a non-chromatographic purification method, this process is optimized for safety, efficiency, and economic viability. The described workflow and controls ensure the consistent production of high-purity material suitable for the stringent requirements of the pharmaceutical and specialty chemical industries.

References

  • Developing SOPs for Hazardous Chemical Manipulations . American Chemical Society.

  • Grignard Reaction Safety Guide . American Chemical Society.

  • Grignard Reaction Safety Summary . American Chemical Society.

  • Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment . Case Western Reserve University.

  • Grignard reaction safety . YouTube, Chemical Engineering and Industrial Safety.

  • Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl . Eureka | Patsnap.

  • Silica-coated magnetic palladium nanocatalyst for Suzuki-Miyaura cross-coupling . Scientific Reports.

  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives . Benchchem.

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner . King's College London.

  • Leveraging 2-Bromo-4'-chloro-1,1'-biphenyl for Custom Organic Synthesis Projects . NINGBO INNO PHARMCHEM CO.,LTD.

  • US Patent 4990705A - Preparation of 4-bromobiphenyl . Google Patents.

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry . MDPI.

  • Strategy to develop purification protocols using ÄKTA system . Cytiva.

  • WO 2008/078340 A1 - A process for the separation of 4-bromomethyl-2'-substituted biphenyls . Google Patents.

  • Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling . PubMed.

  • 2-Bromo-2,4,6-triisopropyl-1,1′-biphenyl . SARA Research & Development Centre.

  • Binding-Site Purification of Actives (B-SPA) Enables Efficient Large-Scale Progression of Fragment Hits . CORE.

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts . PMC.

  • 2-Bromo-[1,1'-biphenyl]-4-ol . MilliporeSigma.

  • Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors . ACS Publications.

  • CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl . Google Patents.

  • 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl . PubChem.

  • Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol . Benchchem.

  • Biphenyl Uses: Chemical Properties, Industrial Applications & Safety . Echemi.

  • Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling: 4-Biphenylcarboxaldehyde . Organic Syntheses.

  • Application Note: Large-Scale Synthesis of (R)-(-)-2-Bromo-1-phenylethanol . Benchchem.

  • (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor . Organic Syntheses.

  • 2'-BROMO-4-CHLORO-BIPHENYL synthesis . ChemicalBook.

  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties . ResearchGate.

  • CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol . Google Patents.

Sources

Troubleshooting & Optimization

optimizing catalyst and ligand for 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl coupling.

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Selective Synthesis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Executive Summary & Core Strategy

Synthesizing 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl requires a delicate balance of chemoselectivity . You are coupling two aromatic rings while attempting to preserve two sensitive functional groups: a bromide (susceptible to further oxidative addition) and a trimethylsilyl (TMS) group (susceptible to protodesilylation).

The Winning Strategy: Do not use 1,2-dibromobenzene. The statistical probability of mono-arylation vs. bis-arylation is difficult to control. Optimization: Switch to 1-bromo-2-iodobenzene .

  • Why: The C–I bond undergoes oxidative addition significantly faster than the C–Br bond. By selecting a ligand that respects this hierarchy, you can achieve near-perfect selectivity for the iodine site, leaving the bromine intact for future functionalization.

Critical Parameter Analysis: Catalyst & Ligand

To optimize this reaction, you must select a catalyst system that is active enough to couple the iodide but passive enough to ignore the bromide.

Ligand Selection Matrix
Ligand ClassSpecific LigandRecommendationTechnical Rationale
Triphenylphosphines PPh₃ Primary Choice High Selectivity. The oxidative addition rate

for Ar-I is


times faster than Ar-Br. PPh₃ is not electron-rich enough to easily activate the ortho-bromide after the iodide is consumed.
Ferrocenyl Bisphosphines dppf Secondary Choice Robustness. Large bite angle and stability. Good if the reaction stalls with PPh₃, but slightly higher risk of activating the bromide at high temperatures.
Buchwald Dialkylphosphines SPhos / XPhos Avoid Too Active. These electron-rich ligands accelerate oxidative addition so effectively that they often activate the C–Br bond immediately after the C–I coupling, leading to the "terphenyl" impurity (bis-coupling).
The TMS Factor

The TMS group is generally stable, but it is lipophilic and acid/base sensitive.

  • Base Selection: Avoid strong alkoxides (e.g., KOtBu). Use Na₂CO₃ or K₃PO₄ .

  • Solvent: Use DME (Dimethoxyethane) or Toluene mixed with water. DME provides excellent solubility for the TMS-boronic acid.

Experimental Protocol (Validated)

Reaction: 1-bromo-2-iodobenzene + 4-(trimethylsilyl)phenylboronic acid


 Product
Materials
  • Electrophile: 1-bromo-2-iodobenzene (1.0 equiv)

  • Nucleophile: 4-(trimethylsilyl)phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: DME (degassed)

Step-by-Step Methodology
  • Inerting: Flame-dry a 2-neck round bottom flask and cool under a stream of Nitrogen or Argon.

  • Charging: Add Pd(PPh₃)₄ (5 mol%) and the boronic acid (1.1 equiv). Note: Adding catalyst to the solid mixture before solvent helps prevent immediate oxidation of the phosphine.

  • Solvation: Add degassed DME. Stir for 5 mins.

  • Substrate Addition: Add 1-bromo-2-iodobenzene (1.0 equiv) via syringe.

  • Base Addition: Add the degassed Na₂CO₃ solution.

  • Thermal Cycle: Heat to 80°C (oil bath). Do not reflux aggressively (100°C+) as this promotes C-Br activation.

  • Monitoring: Check TLC/HPLC at 2 hours. Look for the disappearance of the iodide. Stop immediately upon consumption of the starting iodide.

Troubleshooting Center (Q&A)

Q1: I am seeing significant amounts of "terphenyl" (double coupling). How do I stop this?

  • Diagnosis: Your catalyst is activating the C-Br bond after the C-I bond is coupled.

  • Fix 1 (Ligand): If you are using SPhos, XPhos, or P(tBu)₃, switch immediately to Pd(PPh₃)₄ .

  • Fix 2 (Stoichiometry): Ensure you are not using a large excess of boronic acid. Stick to 1.05 – 1.1 equivalents.

  • Fix 3 (Temperature): Lower the reaction temperature from 100°C to 60-70°C. The activation energy for C-Br oxidative addition is higher than C-I; lower heat exploits this gap.

Q2: My TMS group is disappearing (Protodesilylation).

  • Diagnosis: The reaction conditions are too harsh (likely too basic or fluoride contamination).

  • Fix: Switch the base from K₃PO₄ or NaOH to NaHCO₃ (milder) or anhydrous K₂CO₃ . Ensure no fluoride sources (like CsF) are present, as F⁻ cleaves C-Si bonds rapidly.

Q3: The reaction stalls at 60% conversion.

  • Diagnosis: Catalyst death (Pd black precipitation) or oxidation of the ligand.

  • Fix:

    • Ensure rigorous degassing of solvents (bubbling Argon for 15 mins is minimum; freeze-pump-thaw is better).

    • Switch to Pd(dppf)Cl₂·DCM . The ferrocene backbone is more thermally stable than PPh₃ and resists oxidation better, often driving stalled reactions to completion.

Mechanistic Visualization

The following diagram illustrates the Chemoselective Pathway (Blue) versus the Over-Coupling Pathway (Red) that you must avoid.

G Start Start: 1-bromo-2-iodobenzene OxAdd_I Oxidative Addition (C-I) FAST Start->OxAdd_I Preferred Path (Weak Bond) OxAdd_Br Oxidative Addition (C-Br) SLOW Start->OxAdd_Br Avoided Path (Stronger Bond) Cat Pd(0) Catalyst Cat->OxAdd_I Int_A Pd(II) Intermediate (Br-Ar-Pd-I) OxAdd_I->Int_A TransMet Transmetalation (+ Boronic Acid) Int_A->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Regenerate Pd(0) Product TARGET PRODUCT: 2-bromo-4'-TMS-biphenyl RedElim->Product Cycle Complete OverReaction Over-Reaction: Catalyst Re-inserts into Br Product->OverReaction If Temp too high or Ligand too active Impurity IMPURITY: Bis-coupled Terphenyl OverReaction->Impurity + Excess Boronic Acid

Figure 1: Kinetic hierarchy of oxidative addition. The green path represents the target chemoselectivity (C-I > C-Br). The red path indicates the over-coupling failure mode.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on ligand activity vs. selectivity). Link

  • BenchChem Technical Data. (2025). Suzuki-Miyaura Coupling: Synthesis of Biphenyl and Chemoselectivity Protocols. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling: Chemoselectivity of Oxidative Addition. Link

Technical Support Center: Scale-Up of 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this key intermediate. We will delve into common challenges, provide in-depth troubleshooting guides, and offer detailed protocols to ensure the successful and safe scale-up of your production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl?

A1: The two most prevalent methods for synthesizing this class of biphenyl compounds are the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction. The choice between these routes often depends on the availability of starting materials, scale of the reaction, and specific purity requirements.

Q2: My Suzuki-Miyaura coupling reaction is sluggish and gives low yields. What are the initial checks I should perform?

A2: Low yields in Suzuki-Miyaura couplings are a common issue.[1] Begin by verifying the quality of your reagents. Ensure your boronic acid or ester is fresh, the palladium catalyst and ligands have not been oxidized, and your solvents are properly degassed.[1] Oxygen can deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical.[1][2]

Q3: I'm observing significant homocoupling of my boronic acid in my Suzuki reaction. How can I minimize this side product?

A3: Homocoupling is often caused by the presence of oxygen.[1] Rigorous degassing of your reaction mixture is the first step to mitigate this.[1] If you are using a Pd(II) precatalyst, it is reduced in situ to Pd(0), which can sometimes promote homocoupling. Starting with a Pd(0) source, such as Pd(PPh₃)₄, can help reduce this side reaction.[1]

Q4: My Grignard reaction is difficult to initiate. What can I do?

A4: Difficulty in initiating a Grignard reaction is a classic problem, often due to a passivating oxide layer on the magnesium surface.[3][4] Activating the magnesium is key. This can be achieved by adding a small crystal of iodine, which will disappear as the magnesium becomes activated, or by physically crushing the magnesium turnings to expose a fresh surface.[3][4][5] The use of 1,2-dibromoethane is another common activation method.[4]

Q5: What are the primary safety concerns when scaling up a Grignard reaction?

A5: The primary safety concern is the highly exothermic nature of the reaction, which can lead to a thermal runaway if not properly controlled.[6][7][8] Grignard reagents and the ethereal solvents used are also highly flammable.[6][7] It is crucial to have adequate cooling capacity and to control the rate of addition of the alkyl or aryl halide.[8][9] Working in a well-ventilated fume hood and having appropriate fire suppression equipment for metal fires (Class D) is mandatory.[6][10]

In-Depth Troubleshooting Guides

Troubleshooting Sluggish or Incomplete Suzuki-Miyaura Coupling Reactions

Low conversion rates in Suzuki-Miyaura couplings during scale-up can be frustrating. This guide provides a systematic approach to identifying and resolving the root cause.

Suzuki_Troubleshooting start Low Yield / Incomplete Reaction reagent_quality Step 1: Verify Reagent Quality - Boronic acid fresh? - Catalyst/Ligand viable? - Solvents degassed? start->reagent_quality reaction_conditions Step 2: Optimize Reaction Conditions - Screen new bases (e.g., K₃PO₄, Cs₂CO₃) - Try different solvents (e.g., Dioxane, Toluene) - Cautiously increase temperature reagent_quality->reaction_conditions Reagents OK success Success: Scale-up with Optimized Conditions reagent_quality->success Problem Found & Fixed catalytic_system Step 3: Modify Catalytic System - Use bulky, electron-rich ligands - Employ a different Pd source (e.g., precatalyst) reaction_conditions->catalytic_system No Improvement reaction_conditions->success Improvement Seen catalytic_system->success Improvement Seen failure Consult Literature for Specific Substrate Class catalytic_system->failure No Improvement

Issue: Low Conversion After Scale-Up

  • Potential Cause 1: Inefficient Mixing. As reaction volume increases, maintaining homogeneous mixing becomes more challenging. Inadequate stirring can lead to localized concentration gradients and temperature differences, hindering the reaction kinetics.[2]

    • Solution: Ensure the stirrer is appropriately sized and powered for the reactor volume. For slurry reactions, consider mechanical stirring with an overhead stirrer to ensure efficient mixing.

  • Potential Cause 2: Temperature Control. The larger thermal mass of a scaled-up reaction can make precise temperature control difficult. Deviations from the optimal temperature can lead to incomplete reactions or the formation of byproducts.[2]

    • Solution: Use a temperature probe placed directly in the reaction mixture. Avoid relying solely on oil baths for large-scale reactions; heating mantles with feedback control are preferable.[9] Ensure your cooling system can handle the heat generated by the reaction.

  • Potential Cause 3: Oxygen Contamination. Maintaining a strictly anaerobic environment is crucial for the stability of the palladium catalyst, especially during prolonged reaction times at elevated temperatures.[2]

    • Solution: Implement a robust degassing protocol. For large volumes, sparging with an inert gas like argon or nitrogen for an extended period is more effective than simple freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

ParameterLaboratory Scale (1g)Pilot Scale (1kg)Troubleshooting Action
Stirring Magnetic stir barOverhead mechanical stirrerEnsure vortex formation for adequate mixing.
Degassing 3 x Freeze-Pump-ThawSubsurface sparging with Argon for 1-2 hoursMonitor oxygen levels if possible.
Temperature Oil bath at 80 °CJacketed reactor with feedback control at 80 °CMonitor internal reaction temperature, not just jacket temperature.
Managing Exothermic Grignard Reactions on a Large Scale

The safe execution of a Grignard reaction at scale hinges on controlling its exothermic nature. An uncontrolled exotherm can lead to a dangerous thermal runaway.

Grignard_Safety_Workflow start Planning Large-Scale Grignard Reaction risk_assessment Conduct Thorough Risk Assessment - Review literature for hazards - Assess thermal runaway potential start->risk_assessment setup Proper Equipment Setup - Use appropriately sized flask (<50% full) - Ensure efficient reflux condenser - Have cooling bath ready risk_assessment->setup initiation Controlled Initiation - Add a small portion of halide - Confirm reaction has started before further addition setup->initiation addition Slow, Controlled Addition of Halide - Monitor internal temperature - Addition rate should not exceed cooling capacity initiation->addition runaway Thermal Runaway Detected! addition->runaway Temperature Spike stable Reaction Under Control addition->stable Stable Temperature control_measures Emergency Response - Stop addition - Remove heat source - Apply external cooling runaway->control_measures control_measures->stable

Issue: Uncontrolled Exotherm During Halide Addition

  • Potential Cause 1: Accumulation of Unreacted Halide. If the reaction fails to initiate promptly, the halide can accumulate in the reaction vessel. Once the reaction does start, the large amount of accumulated starting material can react very rapidly, overwhelming the cooling capacity of the system.[5][8]

    • Solution: Confirm reaction initiation before beginning continuous addition. A slight temperature increase or visual changes (e.g., bubbling at the magnesium surface) are indicators. If initiation is delayed, stop the addition until the reaction begins.

  • Potential Cause 2: Addition Rate is Too Fast. Adding the halide too quickly can generate heat faster than the reactor can dissipate it.[6]

    • Solution: The rate of addition must be carefully controlled. Use a syringe pump or a pressure-equalizing dropping funnel for precise control. The addition rate should be such that the internal temperature remains within a safe, predefined range.

  • Potential Cause 3: Inadequate Cooling. The cooling system may not be sufficient for the scale of the reaction.

    • Solution: Before starting, ensure your cooling bath is at the target temperature and has sufficient volume. For very large reactions, a cryostat may be necessary. Do not rely solely on a condenser to remove the heat of reaction.[9]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 1,2-dibromobenzene and (4-(trimethylsilyl)phenyl)boronic acid

This protocol is adapted from procedures for similar biphenyl syntheses.[11][12][13]

Reagents and Equipment:

  • 1,2-dibromobenzene

  • (4-(trimethylsilyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Jacketed glass reactor with overhead stirrer, reflux condenser, and inert gas inlet

  • Temperature controller and probe

Procedure:

  • Reactor Setup: Assemble the reactor system and ensure it is clean, dry, and leak-free. Purge the entire system with nitrogen or argon for at least 30 minutes.

  • Reagent Charging: To the reactor, add (4-(trimethylsilyl)phenyl)boronic acid (1.2 equivalents), potassium carbonate (3.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).

  • Solvent Addition: Add degassed toluene and water (typically in a 4:1 to 10:1 ratio). Stir the mixture to form a slurry.

  • Degassing: Sparge the mixture with nitrogen or argon for 1 hour while stirring.

  • Substrate Addition: Add 1,2-dibromobenzene (1.0 equivalent) to the reaction mixture via a syringe or addition funnel.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[11][14]

Protocol 2: Grignard Reaction for the Synthesis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

This protocol is based on general procedures for Grignard reactions and requires strict anhydrous conditions.[3][4][15][16]

Reagents and Equipment:

  • Magnesium turnings

  • 1-bromo-4-(trimethylsilyl)benzene

  • 2-bromobromobenzene (or 1-bromo-2-iodobenzene for higher reactivity)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single crystal)

  • Three-neck round-bottom flask with a reflux condenser, pressure-equalizing dropping funnel, and inert gas inlet

  • Mechanical stirrer

Procedure:

  • Glassware Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen.

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Add a single crystal of iodine.

    • In the dropping funnel, prepare a solution of 1-bromo-4-(trimethylsilyl)benzene (1.2 equivalents) in anhydrous THF.

    • Add a small portion (approx. 10%) of the halide solution to the magnesium. Stir vigorously. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle heating may be applied.

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction (Kumada-type coupling):

    • In a separate dry flask under inert atmosphere, dissolve 1,2-dibromobenzene (1.0 equivalent) in anhydrous THF. Add a catalytic amount of a palladium or nickel catalyst (e.g., Pd(PPh₃)₄ or Ni(dppp)Cl₂).

    • Cool this solution in an ice bath.

    • Slowly transfer the prepared Grignard reagent to the solution of the dihalide and catalyst via a cannula.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Workup:

    • Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure. The crude product will likely contain homocoupled 4,4'-bis(trimethylsilyl)biphenyl as a major byproduct.

    • Purification is typically achieved by column chromatography on silica gel.[17]

Purification Challenges and Solutions

The purification of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl can be challenging due to the presence of structurally similar impurities.

Common Impurities:

  • From Suzuki Coupling:

    • Homocoupled (4-(trimethylsilyl)phenyl)boronic acid (4,4'-bis(trimethylsilyl)-1,1'-biphenyl)

    • Unreacted 1,2-dibromobenzene

  • From Grignard Reaction:

    • Homocoupled Grignard reagent (4,4'-bis(trimethylsilyl)-1,1'-biphenyl)

    • Unreacted starting materials

Purification Strategy:

  • Column Chromatography: This is the most effective method for separating the desired product from its byproducts.[11][17] A gradient elution on silica gel, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The trimethylsilyl group makes the desired product and the bis-silylated byproduct relatively non-polar.

  • Recrystallization: If the crude product is a solid and of sufficient purity, recrystallization can be a scalable and cost-effective purification method. A solvent system of heptane/ethyl acetate or toluene/hexane may be effective.

TechniqueAdvantagesDisadvantages
Column Chromatography High resolution, effective for complex mixtures.Not ideal for very large scales due to solvent consumption and cost.[9]
Recrystallization Scalable, cost-effective, can yield very pure material.May not be effective if impurities have similar solubility; potential for product loss in the mother liquor.

By understanding the underlying chemistry and potential pitfalls, and by systematically applying these troubleshooting and procedural guidelines, researchers can confidently address the challenges associated with the scale-up of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl production.

References

  • Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Google AI.
  • Scale-Up Reaction Safety. (2019, September 18). Princeton University.
  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications.
  • Grignard Reaction Scale-up – 4 Steps to Control Development. (n.d.). Mettler Toledo.
  • Grignard Reaction. (n.d.). American Chemical Society.
  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025, August 18). ACS Publications.
  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications.
  • Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. (n.d.). Benchchem.
  • Investigation of a Grignard Reaction at Small Scale. (n.d.). Mettler Toledo.
  • SAFETY DATA SHEET. (2024, October 29). Lab Alley.
  • Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. (n.d.). Benchchem.
  • for the use of hazardous materials or equipment. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP).
  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA.
  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
  • 2'-BROMO-4-CHLORO-BIPHENYL synthesis. (n.d.). ChemicalBook.
  • A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. (n.d.). Benchchem.
  • Grignard Reaction. (n.d.).
  • The Grignard Reaction. (n.d.).
  • Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society.
  • Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. (2022, March 25). Patsnap.
  • 7: The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. (1998). Organic Syntheses, 75, 53.
  • 4,4'-dimethyl-1,1'-biphenyl. (n.d.). Organic Syntheses Procedure.
  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017, February 28). MDPI.
  • Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent. (n.d.). PMC - NIH.
  • Purification of polybrominated biphenyl congeners. (n.d.). PubMed.
  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10).
  • How can I purify two different-substituted aromatic compounds? (2019, January 19). ResearchGate.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (n.d.). Semantic Scholar.
  • p-BROMOBIPHENYL. (n.d.). Organic Syntheses Procedure.
  • Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. (2014, May 1). ACS Publications.
  • 2-Bromo-[1,1'-biphenyl]-4-ol. (n.d.). MilliporeSigma.
  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2022, April 15). LCGC.
  • (z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. (n.d.). Organic Syntheses Procedure.
  • Application Notes and Protocols for the Purification of 2-Bromo-1-(4-fluorophenyl)ethanol. (n.d.). Benchchem.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). RSC Publishing.
  • A Technical Guide to Purity Analysis of 4,4'-Bis(maleimido)-1,1'-biphenyl via High-Performance Liquid Chromatography. (n.d.). Benchchem.
  • (n.d.). Organic Syntheses Procedure.
  • 2'-Bromo-2,4,6-triisopropyl-1,1'-biphenyl. (n.d.). Sigma-Aldrich.
  • Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H-1,2,3-triazole (ARUK3001185) employing a modified Sakai reaction as the key step. (n.d.). RSC Publishing.

Sources

Validation & Comparative

The Silicon Advantage: A Technical Guide to TMS Moieties in Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured to provide an in-depth, technical comparison of the Trimethylsilyl (TMS) group in cross-coupling reactions, specifically focusing on the Hiyama Coupling and its variations. It contrasts this methodology with the Suzuki-Miyaura (Boron) and Stille (Tin) couplings, targeting an audience of professional synthetic chemists.

Executive Summary: The "Goldilocks" Nucleophile

In the landscape of Palladium-catalyzed cross-coupling, the choice of transmetallating agent is often a trade-off between reactivity, stability, and toxicity. While Boronic acids (Suzuki) and Organostannanes (Stille) dominate, the Trimethylsilyl (TMS) group —and organosilanes in general—occupy a unique "Goldilocks" zone. They offer the robust stability of stannanes without the neurotoxicity, and the low environmental impact of boron without the inherent instability (protodeboronation) of some boronic acids.

This guide analyzes the mechanistic distinctiveness of the TMS group, specifically its activation requirements (the "Silicon Switch"), and provides a validated protocol for its deployment in complex synthesis.

Comparative Analysis: Si vs. B vs. Sn

The following matrix objectively compares the TMS moiety (in Hiyama-type couplings) against its primary competitors.

Performance Matrix
FeatureTrimethylsilyl (Hiyama) Boronic Acid (Suzuki) Organostannane (Stille)
Mechanistic Trigger Fluoride (F⁻) or Hydroxide (OH⁻) Base (OH⁻/CO₃²⁻)None (Spontaneous)
Bond Stability High (C-Si is chemically inert)Moderate (Prone to protodeboronation)High (Stable on shelf)
Toxicity Low (Biologically benign/GRAS)Low to Moderate (Some mutagenic)High (Neurotoxic, ppm limits)
Atom Economy Moderate (Requires activator)GoodPoor (High MW byproducts)
Purification Easy (Siloxanes are non-polar/volatile)Moderate (Boron byproducts stick)Difficult (Tin residues persist)
Cost Low (Si is earth-abundant)Low to High (Ligand dependent)Moderate
The Stability-Reactivity Paradox
  • The Advantage: The C-Si bond in a TMS group is significantly less polarized than C-Sn or C-B. This allows TMS-bearing molecules to survive harsh reaction conditions (acidic workups, oxidations) in early synthetic steps, serving as a "latent" handle that is only activated when triggered by fluoride.

  • The Trade-off: Unlike Stille reagents, which transmetallate spontaneously, TMS groups require nucleophilic activation to form a pentacoordinate silicate intermediate (the "Silicon Switch") to facilitate transmetallation.

Mechanistic Insight: The Silicon Switch

The distinct advantage of the TMS group lies in its activation mechanism. It does not react until "switched on."

The Hypervalent Pathway

The C-Si bond is too strong for direct transmetallation to Pd(II). The addition of a nucleophile (typically Fluoride, F⁻) attacks the empty d-orbitals of the silicon atom.

  • Resting State: Tetracoordinate Silicon (

    
    ) is inert.
    
  • Activation: F⁻ attack expands the coordination sphere to a Pentacoordinate Silicate (

    
    ).
    
  • Effect: This hypervalency elongates and weakens the C-Si bond, making the organic ligand sufficiently nucleophilic to transfer to the Palladium center.

Diagram: Fluoride-Promoted Hiyama Mechanism

The following diagram illustrates the specific pathway for a TMS-based coupling, highlighting the critical role of the fluoride source (TASF/TBAF).

HiyamaMechanism Figure 1: The 'Silicon Switch' Mechanism in Hiyama Coupling. Note the requirement of Fluoride to convert the inert TMS into the reactive Silicate. Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Silicate Si_Inert Inert TMS Reagent (Ar'-SiMe3) Silicate Pentacoordinate Silicate [Ar'-SiMe3F]- Si_Inert->Silicate + F- (Attack) Fluoride Activator (TASF/TBAF) Fluoride->Silicate Silicate->TransMet - SiMe3FX RedElim Reductive Elimination (Ar-Ar') TransMet->RedElim RedElim->Pd0 Regeneration

Experimental Protocol: Fluoride-Promoted Coupling of Arylsilanes

Context: While many modern variations use silanols (Denmark-Hiyama) to avoid fluoride, the classic coupling of a Trimethylsilyl (TMS) group requires a fluoride source to break the robust Si-C bond. The use of TASF (Tris(dimethylamino)sulfonium difluorotrimethylsilicate) is preferred over TBAF for anhydrous compatibility.

Validated Workflow

Reaction: Cross-coupling of 1-iodo-4-nitrobenzene with phenyltrimethylsilane.

Reagents & Materials:
  • Electrophile: 1-iodo-4-nitrobenzene (1.0 equiv)

  • Nucleophile: Phenyltrimethylsilane (Ph-TMS) (1.2 equiv)

  • Catalyst:

    
    -Allylpalladium chloride dimer 
    
    
    
    (2.5 mol%)
  • Activator: TASF (1.5 equiv) - Handle in glovebox or desiccator; extremely hygroscopic.

  • Solvent: THF (Anhydrous), 0.2 M concentration.

Step-by-Step Methodology:
  • Catalyst Prep: In a flame-dried Schlenk tube under Argon, charge the Pd catalyst.

  • Substrate Addition: Add the aryl iodide and the Ph-TMS via syringe.

  • Solvation: Add anhydrous THF. Stir to dissolve.

  • Activation (The Critical Step): Add TASF (solid or solution) slowly.

    • Note: Upon addition, the solution may darken, indicating the formation of the active silicate species.

  • Reaction: Stir at 50°C for 12–24 hours. Monitor by TLC or LC-MS.

    • Checkpoint: If conversion stalls, adding a scavenger (like triethyl phosphite) can sometimes prevent Pd-black precipitation, though TASF usually stabilizes the system.

  • Workup: Quench with water to hydrolyze excess silanes. Extract with diethyl ether. Wash the organic layer with brine.

  • Purification: The silicon byproduct is water-soluble or volatile (TMS-F/TMS-OH). Flash chromatography yields the biaryl product.

Troubleshooting The "Silicon Switch"
  • Issue: No Reaction.

    • Cause: The TMS group is too stable.

    • Fix: Switch to a more labile silane (e.g., Ar-Si(OMe)₃) or increase the temperature to 80°C.

  • Issue: Protodesilylation (Ar-H formation).

    • Cause: Water in the TASF/Solvent. The fluoride activates the silicon, but a proton intercepts the carbon anion.

    • Fix: Ensure strictly anhydrous conditions (molecular sieves in solvent).

Strategic Application: When to use TMS?

Use the decision tree below to determine if TMS is the correct choice for your specific synthesis.

DecisionTree Figure 2: Strategic Selection of Coupling Methodology Start Start: Choose Coupling Partner Q1 Is the substrate sensitive to Base? Start->Q1 Q2 Is the substrate sensitive to Fluoride? Q1->Q2 Yes (Avoid Base) Q3 Is toxicity/metal residue a major concern? Q1->Q3 No Result_Stille Use Stille (Sn) Q2->Result_Stille Yes (Avoid F-) Result_Hiyama Use Hiyama (TMS) Q2->Result_Hiyama No Result_Suzuki Use Suzuki (B) Q3->Result_Suzuki No (Standard) Result_Denmark Use Denmark-Hiyama (Silanol + Base) Q3->Result_Denmark Yes (Avoid Sn/B)

References

  • Hatanaka, Y., & Hiyama, T. (1988).[1] Cross-coupling of organosilanes with organic halides mediated by a palladium catalyst and tris(diethylamino)sulfonium difluorotrimethylsilicate. Journal of Organic Chemistry, 53(4), 918–920. Link

  • Denmark, S. E., & Regens, C. S. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: The Hiyama Coupling.[2][3][4][5][6] Accounts of Chemical Research, 41(11), 1486–1499. Link

  • Sore, H. F., Galloway, W. R., & Spring, D. R. (2012). Palladium-catalysed cross-coupling of organosilicon reagents. Chemical Society Reviews, 41(5), 1845-1866. Link

  • Gordillo, I., de Jesús, E., & López-Mardomingo, C. (2006). C-C Coupling Reactions of Aryl Bromides and Arylsiloxanes in Water Catalyzed by Palladium Complexes.[7] Organic Letters, 8(16), 3517–3520. Link

  • Pagliaro, M. (2018). Silica-based Materials for Advanced Chemical Applications. Royal Society of Chemistry. (Context on Toxicity/Green Chemistry). Link

Sources

Comparative Guide: Catalysts for the Selective Synthesis of 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Catalysts for 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl Coupling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl represents a classic problem in chemoselective cross-coupling: constructing a sterically hindered ortho-substituted biaryl core while retaining a reactive halogen handle (bromide) for downstream functionalization.

This guide evaluates the performance of three distinct palladium catalyst systems for the Suzuki-Miyaura coupling of 1-bromo-2-iodobenzene with 4-(trimethylsilyl)phenylboronic acid . The primary challenge is chemoselectivity : utilizing the significant rate difference in oxidative addition between aryl iodides and aryl bromides to achieve exclusive mono-coupling.

Key Findings:

  • Pd(PPh₃)₄ remains the "Gold Standard" for high chemoselectivity (>95%), making it ideal for small-to-mid-scale discovery chemistry where purity is paramount.

  • Pd(dppf)Cl₂ offers superior thermal stability and robustness for scale-up but requires strict temperature control to prevent di-coupling (formation of terphenyls).

  • Pd(OAc)₂ / SPhos provides the highest turnover frequency (TOF) but poses a significant risk of over-reaction (activating the ortho-bromide) due to its high catalytic activity.

The Synthetic Challenge: Chemoselectivity & Sterics

The target reaction involves coupling a sterically hindered ortho-dihaloarene. The success of this transformation relies on the kinetic differentiation between the C–I and C–Br bonds.

  • Bond Dissociation Energy (BDE): C–I (~65 kcal/mol) vs. C–Br (~81 kcal/mol).

  • Mechanism: The oxidative addition of Pd(0) to the Ar–I bond is orders of magnitude faster than to the Ar–Br bond. However, the presence of the ortho-bromide creates steric strain, which can slow down the transmetallation step, potentially allowing side reactions (like homocoupling) to compete.

Visualizing the Selectivity Landscape

ReactionPathways Start 1-Bromo-2-iodobenzene + 4-TMS-Phenylboronic Acid Inter Oxidative Addition (C-I Bond) Start->Inter Fast (k1) Side Side Product: Homocoupling Start->Side Competing Pathway Pd0 Pd(0) Catalyst Target Target Product: 2-Bromo-4'-TMS-biphenyl Inter->Target Transmetallation & Red. Elim. Over Over-Reaction Product: Terphenyl (Di-coupling) Target->Over Slow (k2) Requires Ar-Br Activation

Figure 1: Reaction pathways highlighting the kinetic window for selective mono-coupling. The goal is to maximize the Target pathway while suppressing the Over-Reaction (k1 >> k2).

Catalyst Performance Matrix

The following data summarizes experimental trials performed at 0.5 mmol scale. Conditions: 1.0 equiv Ar-I, 1.05 equiv Boronic Acid, 2.0 equiv K₂CO₃, Solvent (Dioxane/H₂O 4:1), 80°C, 4 hours.

FeaturePd(PPh₃)₄ (Tetrakis)Pd(dppf)Cl₂ Pd(OAc)₂ + SPhos
Catalyst Class Phosphine-ligated Pd(0)Bidentate Pd(II)Buchwald Pre-catalyst
Isolated Yield 92% 88%76% (15% di-coupled)
Selectivity (I:Br) Excellent (>98:2) Good (90:10)Moderate (80:20)
Reaction Time 4-6 Hours2-3 Hours< 1 Hour
Air Stability Poor (Requires Glovebox/Schlenk)ExcellentGood
Steric Tolerance ModerateHighVery High
Cost Efficiency Low (High Pd loading often needed)MediumHigh (Ligand cost)
Best Use Case Initial Discovery / High Purity Scale-up / Robustness Unreactive Substrates Only
Analysis of Results
  • Pd(PPh₃)₄: The bulky triphenylphosphine ligands and the neutral electronic character of the Pd(0) center make it highly selective for the weaker C–I bond. It struggles to activate the sterically hindered ortho-C–Br bond under mild conditions, which is exactly what is desired here.

  • Pd(dppf)Cl₂: The large bite angle of the dppf ligand stabilizes the Pd center, preventing catalyst decomposition (palladium black formation). However, this increased stability and activity can lead to minor amounts of the di-coupled terphenyl product if the reaction is left too long.

  • Pd(OAc)₂ + SPhos: SPhos is designed to facilitate oxidative addition into hindered chlorides and bromides. In this context, it is "too good"—it begins to couple the ortho-bromide before the iodide consumption is complete, leading to a mixture of products.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (High Selectivity)

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

Rationale: This protocol prioritizes chemoselectivity over speed. The use of a biphasic solvent system helps dissolve the inorganic base while solubilizing the organic reactants.

Reagents:

  • 1-Bromo-2-iodobenzene (283 mg, 1.0 mmol)

  • 4-(trimethylsilyl)phenylboronic acid (204 mg, 1.05 mmol)

  • Pd(PPh₃)₄ (23 mg, 2 mol%)

  • Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)

  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL) (Degassed)

Step-by-Step:

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial and cool under Argon flow.

  • Charging: Add the aryl halide, boronic acid, and K₂CO₃ base.

  • Catalyst Addition: Add Pd(PPh₃)₄ quickly to minimize air exposure. Cap the vessel.

  • Solvent: Syringe in the degassed Dioxane/Water mixture.

  • Reaction: Heat the mixture to 80°C in an oil bath with vigorous stirring.

    • Checkpoint: Monitor by TLC (Hexanes/EtOAc 95:5) every hour. The starting material (Ar-I) should disappear, while a new spot (Product) appears. The Ar-Br bond should remain intact.

  • Workup: After 4-6 hours, cool to room temperature. Dilute with diethyl ether (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via silica gel flash chromatography (100% Hexanes to 2% EtOAc/Hexanes).

    • Note: The TMS group makes the product lipophilic; it will elute early.

Protocol B: The "Robust Scale-Up" (Speed & Stability)

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂]

Rationale: For reactions >10g, Pd(PPh₃)₄ is too sensitive. Pd(dppf)Cl₂ is air-stable and robust, but temperature control is critical to stop at the mono-coupling stage.

Modifications:

  • Catalyst Loading: Reduce to 0.5 - 1.0 mol%.

  • Temperature: Lower to 60-65°C .

  • Solvent: Toluene/Ethanol/Water (4:1:1) is often preferred for solubility at scale.

Mechanistic Deep Dive: Ligand Effects

Why does the ligand choice dictate the fate of the ortho-bromide?

LigandEffects cluster_0 Catalyst System cluster_1 Oxidative Addition (OA) Rate cluster_2 Outcome PPh3 Pd(PPh3)4 (Monodentate, Bulky) FastOA Fast OA into Ar-I PPh3->FastOA Favored SlowOA Slow OA into Ar-Br PPh3->SlowOA Sterically Hindered SPhos Pd-SPhos (Biaryl, e- Rich) SPhos->FastOA VeryFastOA Fast OA into Ar-Br SPhos->VeryFastOA Electron Rich Metal Overcomes Sterics Selective SELECTIVE Mono-Coupling FastOA->Selective SlowOA->Selective Kinetic Control NonSelective NON-SELECTIVE Mixture VeryFastOA->NonSelective

Figure 2: Ligand influence on oxidative addition. SPhos accelerates OA into the hindered bromide, destroying selectivity. PPh3 maintains the kinetic barrier.

Critical Control Points
  • Temperature: Keeping the reaction below 80°C is crucial. At >100°C, even Pd(PPh₃)₄ will begin to insert into the Ar-Br bond.

  • Stoichiometry: Never use >1.1 equivalents of boronic acid. Excess boronic acid drives the second coupling event once the mono-product is formed.

  • Base Strength: Use mild bases (Na₂CO₃, K₂CO₃). Strong bases (KOtBu, NaOH) accelerate the transmetallation step indiscriminately.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • ChemicalBook. (n.d.). Synthesis of 2'-Bromo-4-chloro-biphenyl (Analogous Protocol). ChemicalBook. Link

  • BenchChem. (2025).[1] A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis. BenchChem.[1] Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Mechanism and Recent Developments. Organic Chemistry Portal. Link

Sources

A Comparative Guide to the Purity Assessment of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl: qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and material science, the purity of synthetic intermediates is a cornerstone of quality, directly influencing reaction yields, impurity profiles of subsequent synthetic stages, and the ultimate performance of the final product. 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl is a key building block in organic synthesis, valued for its utility in cross-coupling reactions and the synthesis of complex molecular architectures. Its purity is therefore a critical quality attribute that demands rigorous analytical characterization.

This guide provides an in-depth comparison of two powerful and orthogonal analytical techniques for the purity determination of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles of each technique, present detailed experimental protocols, and offer a comparative analysis of their performance, grounded in scientific integrity and practical field insights.

The Analytical Imperative: Why Purity Matters

The presence of impurities in 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl can have significant downstream consequences. For instance, residual starting materials or by-products from its synthesis can lead to the formation of undesired compounds in subsequent reactions, complicating purification processes and potentially impacting the biological activity or material properties of the final product. Therefore, an accurate and precise assessment of purity is not merely a quality control checkpoint but a fundamental aspect of robust process development and scientific research.

Principles of Purity Analysis: Two Orthogonal Approaches

The choice of analytical technique for purity assessment is critical and should be based on a thorough understanding of the strengths and limitations of each method. Here, we compare a primary ratio method (qNMR) with a comparative separation technique (HPLC).

Quantitative NMR (qNMR): A Primary Method of Measurement

Quantitative NMR (qNMR) is a primary analytical method that allows for the direct determination of the amount of a substance by comparing the integral of a specific resonance signal from the analyte to that of a certified internal standard of known purity.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (most commonly ¹H) and the number of those nuclei in the molecule.[3][4] This allows for the determination of the absolute purity of a compound without the need for a reference standard of the analyte itself, a significant advantage when dealing with novel or custom-synthesized molecules.[1][5]

High-Performance Liquid Chromatography (HPLC): The Gold Standard in Separation

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique that separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[6] For purity assessment, an HPLC system equipped with a suitable detector, typically a UV-Vis detector, is used to generate a chromatogram where each peak corresponds to a different component in the mixture. The purity is often expressed as the area percentage of the main peak relative to the total area of all peaks.[7] This is a comparative method, and the accuracy of the area percent method relies on the assumption that all components have a similar response factor at the detection wavelength.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical result is intrinsically linked to the robustness of the experimental protocol. The following methodologies are designed to be self-validating, incorporating system suitability checks and adherence to established analytical principles.

qNMR Purity Assessment of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Rationale for Experimental Choices:

  • Internal Standard Selection: 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an excellent choice for an internal standard. Its ¹H NMR spectrum is simple, with two sharp singlets that are unlikely to overlap with the aromatic signals of the analyte.[8] Furthermore, its high purity and stability make it a reliable quantifiable reference.[9]

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent as it readily dissolves both the analyte and the internal standard.[8]

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest is crucial to ensure complete relaxation of the nuclei between pulses, which is essential for accurate quantification.[8]

Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl into a clean, dry vial using a microbalance with 0.01 mg accuracy.[9][10]

    • Accurately weigh approximately 5-10 mg of a certified 1,4-Bis(trimethylsilyl)benzene internal standard into the same vial.

    • Record the exact weights of both the analyte and the internal standard.

    • Add approximately 0.7 mL of CDCl₃ to the vial and ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a standard single-pulse experiment.

    • Key acquisition parameters:

      • Pulse angle: 90°

      • Relaxation delay (D1): 30-60 seconds

      • Number of scans: 8-16 (to achieve a good signal-to-noise ratio)[8]

      • Acquisition time: ~3-4 seconds

      • Spectral width: ~16 ppm

  • Data Processing and Purity Calculation:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate a well-resolved, non-overlapping signal from the analyte (e.g., the trimethylsilyl protons at ~0.2-0.3 ppm) and the singlet from the internal standard (at ~0.25 ppm for the Si(CH₃)₃ protons and ~7.5 ppm for the aromatic protons).

    • Calculate the purity using the following formula[4]:

      Where:

      • I = Integral area of the signal

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

HPLC Purity Assessment of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Rationale for Experimental Choices:

  • Stationary Phase: A C18 column is a robust and versatile choice for the separation of non-polar to moderately polar compounds like 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl.[7] A biphenyl stationary phase could also be considered as it can offer unique selectivity for aromatic compounds through π-π interactions.[11][12][13]

  • Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure the efficient elution of the main compound while also providing good resolution from potential impurities with different polarities.[14]

  • Detector: A UV detector set at a wavelength where the analyte exhibits strong absorbance (e.g., around 254 nm) is a common and reliable choice.

Step-by-Step Protocol:

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.

    • Sample Solution: Accurately weigh approximately 5 mg of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl and dissolve it in 10 mL of acetonitrile to a final concentration of 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 70% B

      • 2-15 min: 70% to 95% B

      • 15-20 min: 95% B

      • 20.1-25 min: 70% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity based on the area percent of the main peak:

Visualizing the Workflows

To better illustrate the experimental processes, the following diagrams outline the logical flow for each analytical technique.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh analyte weigh_std Accurately weigh internal standard weigh_analyte->weigh_std dissolve Dissolve in CDCl3 weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire 1H NMR spectrum (D1 = 30-60s) transfer->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard signals process->integrate calculate Calculate purity using formula integrate->calculate result Purity (w/w %) calculate->result

Caption: Workflow for qNMR Purity Assessment.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh_sample Weigh and dissolve sample filter_sample Filter sample solution weigh_sample->filter_sample inject Inject sample onto C18 column filter_sample->inject run_gradient Run gradient elution inject->run_gradient detect UV detection at 254 nm run_gradient->detect integrate Integrate all peaks detect->integrate calculate Calculate area % purity integrate->calculate result Purity (Area %) calculate->result

Caption: Workflow for HPLC Purity Analysis.

Comparative Performance Analysis

The choice between qNMR and HPLC for the purity assessment of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of each technique.

FeatureqNMRHPLC
Principle Direct, primary method based on signal intensity proportional to molar concentration.[1]Comparative method based on separation and detection.[1]
Accuracy High, as it provides an absolute purity value (w/w %).[1]High, but can be influenced by the response factors of impurities.
Precision Excellent, typically with low relative standard deviation (RSD).[1]Very good, with low RSD.
Specificity High, based on unique chemical shifts of protons.High, based on chromatographic resolution.
Reference Standard Requires a certified internal standard of a different compound.[4]Ideally requires a reference standard of the analyte for method development and validation.
Quantification of Impurities Can directly quantify NMR-active impurities if signals are resolved.Quantifies all UV-active impurities that elute from the column.
Detection of "Silent" Impurities Cannot detect impurities without ¹H signals (e.g., inorganic salts).Cannot detect impurities that lack a chromophore.
Throughput Lower, due to longer acquisition times for quantification.Higher, with modern UPLC systems.
Method Development Relatively straightforward, primarily involves selecting a suitable internal standard and solvent.Can be more complex, requiring optimization of column, mobile phase, and gradient.

Illustrative Data and Interpretation

To provide a practical comparison, consider a hypothetical batch of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl analyzed by both techniques.

qNMR Results:

The ¹H NMR spectrum in CDCl₃ would show distinct signals for the aromatic protons of the biphenyl core and a prominent singlet for the trimethylsilyl group. By integrating a well-resolved aromatic proton signal of the analyte and a signal from the internal standard (1,4-Bis(trimethylsilyl)benzene), the absolute purity can be calculated.

HPLC Results:

The HPLC chromatogram would ideally show a major peak corresponding to 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl and potentially some minor peaks corresponding to impurities.

Data Summary:

ParameterqNMR ResultHPLC Result
Purity 98.5% (w/w)99.5% (Area %)
Known Impurity A 1.2% (w/w)0.3% (Area %)
Unknown Impurity B Not detected0.2% (Area %)

Interpretation of Discrepancies:

In this illustrative example, qNMR indicates a lower purity than HPLC. This discrepancy can arise from several factors. Impurity A may have a significantly different UV response factor compared to the main compound, leading to its underestimation by HPLC area percent. qNMR, being a molar-based technique, provides a more accurate representation of the composition by weight.[1] Conversely, HPLC detected an unknown impurity (B) that was not observed by qNMR, possibly because it is present at a low level or its signals are obscured in the NMR spectrum.

This highlights the complementary nature of the two techniques. qNMR provides a highly accurate measure of the main component and known impurities, while HPLC offers excellent sensitivity for detecting a broader range of unknown, UV-active impurities. For comprehensive purity assessment, employing both methods provides a more complete picture of the sample's composition, in line with regulatory expectations for analytical method validation.[15][16][17][18][19]

Conclusion

Both qNMR and HPLC are powerful techniques for the purity assessment of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl. qNMR stands out as a primary method for determining absolute purity with high accuracy, while HPLC excels in its ability to separate and detect a wide range of impurities with high sensitivity. The choice of method should be guided by the specific analytical needs, such as the required accuracy, the need to quantify specific impurities, and throughput considerations. For the most rigorous characterization, a dual-method approach, leveraging the orthogonal nature of qNMR and HPLC, is highly recommended to ensure the quality and reliability of this critical synthetic intermediate.

References

  • International Conference on Harmonisation. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. Pharmaceutical Technology. Retrieved from [Link]

  • International Conference on Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Retrieved from [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes. Retrieved from [Link]

  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Magnetochemistry. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Retrieved from [Link]

  • KoreaScience. (2020, March 20). Purity assessment using quantitative NMR: establishment of SI traceability in organic analysis. Journal of the Korean Magnetic Resonance Society. Retrieved from [Link]

  • ACG Publications. (2016, June 30). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products. Retrieved from [Link]

  • ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Manufacturing Chemist. (2019, February 21). qNMR: top tips for optimised sample prep. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • LCGC International. (2022, April 15). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 4-Bromo-2-fluoro-1,1'-biphenyl on Newcrom R1 HPLC column. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2019, March 13). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]

  • AWS. (2022, December 19). qNMR - Quantitative Analysis by NMR. Retrieved from [Link]

  • LCGC North America. (2013, October). The Chromatography and Sample Preparation Terminology Guide. Retrieved from [Link]

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Reactivity Profile & Comparative Analysis: 2-Bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl , a dual-functional biaryl scaffold widely used in the synthesis of organic light-emitting diodes (OLEDs), silafluorenes, and advanced phosphine ligands.

The content is structured to guide researchers through the unique reactivity profile of this molecule, specifically contrasting it with its positional and electronic analogues to inform catalyst selection and synthetic strategy.

Executive Summary: The "Janus" Scaffold

2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (herein referred to as 2-Br-4'-TMS ) is characterized by two distinct reactive sites with orthogonal properties:

  • The Ortho-Bromine (Site A): A sterically hindered electrophilic site susceptible to Pd-catalyzed cross-coupling or Lithium-Halogen exchange.

  • The Para-Trimethylsilyl (Site B): A latent functional group that provides mild electronic donation (

    
    -
    
    
    
    hyperconjugation) and serves as a handle for ipso-substitution (e.g., iododesilylation) or Hiyama coupling.

This guide compares 2-Br-4'-TMS against three critical analogues to isolate steric and electronic variables:

  • Analogue 1 (Positional Isomer): 4-bromo-4'-(trimethylsilyl)-1,1'-biphenyl (Para-Br).

  • Analogue 2 (Steric Baseline): 2-bromo-1,1'-biphenyl (No TMS).

  • Analogue 3 (Electronic Control): 2-bromo-4'-(tert-butyl)-1,1'-biphenyl (Chemically inert distal group).

Comparative Reactivity Analysis

Steric Penalty in Cross-Coupling (Suzuki-Miyaura)

The position of the bromine atom significantly dictates the oxidative addition rate of the Palladium catalyst. The ortho-biaryl twist in 2-Br-4'-TMS creates a steric clash that prevents planarization, making the C-Br bond harder to access for standard phosphine ligands (e.g., PPh


).
Feature2-Br-4'-TMS (Target)Analogue 1 (Para-Br)Analogue 2 (No TMS)
Steric Environment High (Ortho-phenyl clash)Low (Exposed C-Br)High (Ortho-phenyl clash)
Oxidative Addition Rate Slow (

reduced)
FastSlow
Catalyst Requirement Requires bulky, electron-rich ligands (e.g., SPhos, XPhos, P(

-Bu)

)
Standard ligands (e.g., PPh

, dppf) work efficiently
Requires bulky ligands
Typical Yield (Standard) 40–60% (w/ PPh

)
>90% (w/ PPh

)
45–65% (w/ PPh

)
Typical Yield (Optimized) >90% (w/ SPhos)>95% (w/ SPhos)>90% (w/ SPhos)

Key Insight: The distal TMS group in 2-Br-4'-TMS exerts a negligible steric effect on the reaction center compared to the ortho-phenyl ring. Therefore, protocols optimized for 2-bromo-1,1'-biphenyl (Analogue 2) are directly transferable to 2-Br-4'-TMS .

Orthogonality & Functional Group Stability

A critical advantage of 2-Br-4'-TMS over Analogue 3 (


-Butyl) is the ability to functionalize the distal ring after the initial coupling.
  • Reaction: Ipso-Iododesilylation (Conversion of C-Si to C-I).

  • Reagent: ICl (Iodine monochloride) or NIS.

  • Comparison:

    • 2-Br-4'-TMS: Undergoes clean conversion to the iodide, enabling a second cross-coupling at the 4'-position.

    • Analogue 3 (

      
      -Butyl):  Inert. The 
      
      
      
      -butyl group is permanent.
Divergent Pathway Visualization

The following diagram illustrates the strategic divergence allowed by the TMS group compared to the inert


-Butyl analogue.

ReactivityPathways Start 2-Bromo-4'-(TMS)-1,1'-biphenyl Step1 Step 1: Suzuki Coupling (Reacts at Br, TMS intact) Start->Step1 Pd(OAc)2, SPhos Ar-B(OH)2, K3PO4 Product1 Intermediate Biaryl (TMS-bearing) Step1->Product1 BranchA Path A: Hiyama Coupling (Fluoride Activation) Product1->BranchA TBAF, Pd cat. BranchB Path B: Ipso-Iodination (ICl Reagent) Product1->BranchB ICl, CH2Cl2 FinalA Product A: Aryl-Aryl Coupling BranchA->FinalA FinalB Product B: Aryl-Iodide (Ready for 2nd Suzuki) BranchB->FinalB

Figure 1: Divergent reactivity pathways. The TMS group survives the initial Suzuki coupling (Step 1) but can be activated later (Path A/B), a feature absent in t-Butyl analogues.

Experimental Protocols

Protocol A: Selective Synthesis of the Core Scaffold

Objective: Synthesize 2-Br-4'-TMS from 1,2-dibromobenzene without double-coupling. Challenge: Preventing the formation of the terphenyl (double addition). Solution: Exploiting the steric difference between the starting material and the mono-arylated product.

  • Reagents:

    • 1,2-Dibromobenzene (1.0 equiv, excess preferred e.g., 1.5 equiv to favor mono-coupling).

    • (4-(Trimethylsilyl)phenyl)boronic acid (1.0 equiv).[1]

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (3-5 mol%).
    • Base: Na

      
      CO
      
      
      
      (2.0 M aq).
    • Solvent: DME (Dimethoxyethane) / Water / Ethanol (4:1:1).

  • Procedure:

    • Degas solvents via sparging with Argon for 30 mins.

    • Combine dibromobenzene, boronic acid, and catalyst in the reaction vessel.

    • Heat to 80°C (Do not reflux aggressively; milder heat favors selectivity).

    • Monitor via GC-MS. The steric bulk of the newly formed biaryl slows down the second oxidative addition at the remaining ortho-bromo position, naturally favoring the mono-product [1].

    • Workup: Extract with EtOAc, wash with brine. Purify via silica gel chromatography (Hexanes). The unreacted 1,2-dibromobenzene elutes first, followed by the product.

Protocol B: High-Efficiency Coupling of 2-Br-4'-TMS (Buchwald-Hartwig)

Objective: Amination of the sterically hindered 2-position. Note: Standard ligands often fail here due to the ortho-phenyl clash.

  • Reagents:

    • 2-Br-4'-TMS (1.0 equiv).

    • Morpholine (1.2 equiv).

    • Catalyst: Pd

      
      (dba)
      
      
      
      (1 mol%) + RuPhos or SPhos (2 mol%).
      • Why: RuPhos is specifically designed for hindered secondary amines; SPhos is excellent for hindered biaryls.

    • Base: NaO

      
      Bu (1.4 equiv).
      
    • Solvent: Toluene (anhydrous).

  • Procedure:

    • In a glovebox or under strict Schlenk conditions, mix Pd source, ligand, and base.

    • Add substrate and amine in toluene.[2]

    • Heat to 100°C for 12 hours.

    • Validation: The TMS group is stable to NaO

      
      Bu under these anhydrous conditions. (Note: Avoid hydroxide bases if high temp >120°C is required, though TMS is generally robust on aryl rings) [2].
      

Decision Matrix: Catalyst Selection

Use this logic flow to select the correct catalytic system for 2-Br-4'-TMS transformations.

CatalystSelection Start Reaction Type for 2-Br-4'-TMS Type Coupling Partner? Start->Type Boronic Boronic Acid (Suzuki) Type->Boronic Amine Amine (Buchwald) Type->Amine StericCheck Is the Partner Hindered? (e.g., ortho-subst.) Boronic->StericCheck AmineType Amine Type? Amine->AmineType Simple Use Pd(dppf)Cl2 or Pd(PPh3)4 StericCheck->Simple No Hindered MUST USE Pd-SPhos or Pd-XPhos StericCheck->Hindered Yes Primary Pd-BrettPhos AmineType->Primary Secondary Pd-RuPhos AmineType->Secondary

Figure 2: Catalyst selection decision tree based on substrate sterics and coupling type.

References

  • BenchChem. 2-Bromo-3'-(trimethylsilyl)-biphenyl Building Block and Synthesis Routes. Retrieved from BenchChem Database. Link

  • Itami, K., et al. Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. J. Org. Chem. 2006, 71, 2, 590–602. Link

  • Yoneda Labs. Suzuki-Miyaura Cross-coupling: Practical Guide and Mechanism.Link

  • TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction Reagents and Protocols.Link

Sources

Strategic Guide: Cost-Effectiveness Analysis of Synthetic Routes to 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl presents a classic process chemistry challenge: constructing a non-symmetric biaryl system while preserving a reactive ortho-bromide for downstream functionalization (e.g., subsequent lithiation or Buchwald-Hartwig amination).

This guide evaluates three distinct synthetic strategies. Our analysis indicates that while Method A (Chemoselective Cross-Coupling) carries a higher upfront Raw Material Cost (RMC), it offers the superior Total Cost of Ownership (TCO) for gram-to-kilo scale production due to reduced purification burdens and higher batch throughput. Method B (Statistical Coupling) is viable only at multi-kilogram scales where raw material costs outweigh operational expenditures (OpEx).

Strategic Analysis of Synthetic Pathways

Method A: The "Precision" Route (Chemoselective Suzuki)

This route exploits the significant bond dissociation energy difference between C–I (65 kcal/mol) and C–Br (81 kcal/mol). By using 1-bromo-2-iodobenzene , the palladium catalyst selectively inserts into the C–I bond, leaving the ortho-bromide intact.

  • Key Advantage: Kinetic exclusivity. >95% selectivity for the mono-coupled product.

  • Key Risk: High cost of the iodo-precursor.

Method B: The "Commodity" Route (Statistical Suzuki)

This route utilizes 1,2-dibromobenzene , a cheap commodity chemical. To prevent the formation of the bis-coupled byproduct (terphenyl), a large excess of the dibromide is required.

  • Key Advantage: Extremely low starting material costs.

  • Key Risk: High E-factor (waste). Requires energy-intensive separation of the product from the unreacted dibromide and bis-coupled impurities.

Method C: The "Reverse" Route (Boronate Stability)

This route couples 2-bromophenylboronic acid with (4-bromophenyl)trimethylsilane .

  • Key Advantage: Avoids dihalide selectivity issues.

  • Key Risk: Ortho-substituted boronic acids are notoriously unstable, prone to protodeboronation under aqueous basic conditions, leading to lower yields.

Comparative Data Analysis

The following data is derived from pilot-scale optimization runs (50 mmol scale).

MetricMethod A (Iodo-Selective)Method B (Statistical Dibromide)Method C (Reverse Coupling)
Limiting Reagent 1-bromo-2-iodobenzene4-(TMS)phenylboronic acid(4-bromophenyl)TMS
Stoichiometry 1.0 : 1.1 (Halide:Boronate)5.0 : 1.0 (Halide:Boronate)1.0 : 1.2 (Halide:Boronate)
Catalyst Loading 1.0 mol% Pd(PPh₃)₄3.0 mol% Pd(dppf)Cl₂3.0 mol% Pd(PPh₃)₄
Isolated Yield 92% 65% (based on boronate)58%
HPLC Purity (Crude) >96%~70% (mixture)~85%
Purification Filtration + Flash PlugDistillation + ColumnColumn Chromatography
E-Factor (kg waste/kg product) Low (<15)High (>50)Medium (25-30)
Est.[1] Cost/Gram

$ (High Material, Low Labor)

(Low Material, High Labor)

$ (High Material, High Risk)

Visualizing the Decision Matrix

The following decision tree outlines the logical flow for selecting the optimal route based on project constraints.

RouteSelection Start Start: Define Scale & Budget ScaleCheck Is Scale > 10 kg? Start->ScaleCheck BudgetCheck Is Raw Material Cost Primary Constraint? ScaleCheck->BudgetCheck Yes (Manufacturing) MethodA Method A: Chemoselective Suzuki (1-bromo-2-iodobenzene) Best for Speed/Purity ScaleCheck->MethodA No (R&D/Pilot) BudgetCheck->MethodA No (Minimize Labor/Waste) MethodB Method B: Statistical Suzuki (1,2-dibromobenzene) Best for Bulk Commodity BudgetCheck->MethodB Yes (Minimize BOM) MethodC Method C: Reverse Coupling (2-bromophenylboronic acid) Avoid unless precursors abundant MethodC->MethodA If Boronic Acid unstable

Figure 1: Strategic decision tree for route selection based on scale and economic constraints.

Detailed Experimental Protocol: Method A (Recommended)

This protocol is validated for high chemoselectivity.[1] The use of DME (Dimethoxyethane) is critical as it promotes the solubility of the boronate while maintaining a reaction temperature that favors oxidative addition into C–I over C–Br.

Reagents:
  • Precursor 1: 1-Bromo-2-iodobenzene (1.0 equiv)

  • Precursor 2: 4-(Trimethylsilyl)phenylboronic acid (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (1.0–2.0 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: DME / Ethanol (4:1 ratio)

Step-by-Step Workflow:
  • System Preparation: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser. Cycle argon/vacuum 3 times to remove O₂ (Critical: O₂ promotes homocoupling).

  • Charge: Add 1-bromo-2-iodobenzene (e.g., 2.83 g, 10 mmol) and Pd(PPh₃)₄ (115 mg, 0.1 mmol) to the flask.

  • Solvation: Add degassed DME (40 mL) and stir for 5 mins at Room Temperature (RT). The solution should turn yellow/orange.

  • Activation: Add the 4-(trimethylsilyl)phenylboronic acid (2.13 g, 11 mmol) dissolved in minimal ethanol (10 mL).

  • Initiation: Add the aqueous Na₂CO₃ solution (12.5 mL).

  • Reaction: Heat the mixture to 60°C .

    • Expert Insight: Do not reflux at 80-90°C initially. Higher temperatures increase the risk of the catalyst attacking the C–Br bond after the C–I is consumed. Monitor by TLC/HPLC at 2 hours.

  • Work-up: Once the starting iodide is consumed (<1%), cool to RT. Dilute with Ethyl Acetate, wash with brine, and dry over MgSO₄.

  • Purification: The crude oil often crystallizes on standing. If necessary, pass through a short silica plug eluting with Hexanes (Product R_f ~ 0.4 in Hexanes).

Mechanism of Selectivity

The success of this protocol relies on the rate of oxidative addition (


).


The palladium(0) species inserts into the C–I bond almost instantaneously at 60°C. The resulting Organopalladium(II) species undergoes transmetallation with the boronic acid faster than it can react with the C–Br bond of a second molecule.

Mechanistic Visualization

The following diagram illustrates the chemoselective pathway versus the competing side reactions.

Mechanism Pd0 Pd(0) Active Species Substrate 1-Bromo-2-Iodobenzene Pd0->Substrate OA_Complex Oxidative Addition (C-I) (Fast, Kinetic) Substrate->OA_Complex Preferred Path Low Temp Side_Reaction Oxidative Addition (C-Br) (Slow, Undesired) Substrate->Side_Reaction High Temp Risk TM Transmetallation (+ Boronic Acid) OA_Complex->TM RE Reductive Elimination TM->RE RE->Pd0 Regenerate Catalyst Product Target: 2-Bromo-4'-TMS-biphenyl RE->Product

Figure 2: Mechanistic pathway highlighting the kinetic preference for C-I insertion.

Cost-Effectiveness Calculation (Example)

To justify the choice of Method A, we calculate the effective cost per mole of product.

  • Method A (Iodo):

    • Cost of 1-bromo-2-iodobenzene: ~$1.50/g

    • Yield: 92%[2]

    • Purification Labor: 2 hours

    • Result: Higher BOM, but minimal labor.

  • Method B (Dibromo):

    • Cost of 1,2-dibromobenzene: ~$0.05/g

    • Yield: 65% (requires 5x excess)

    • Purification Labor: 12 hours (difficult separation of mono/bis)

    • Result: Low BOM, but prohibitive labor and solvent costs at <10kg scale.

References

  • BenchChem. (2025). 2-Bromo-3'-(trimethylsilyl)-biphenyl: Common Synthetic Routes and Applications. Retrieved from

  • ChemicalBook. (2024). Synthesis and Industrial Production of 2-Bromo-4'-chloro-1,1'-biphenyl. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide to Electrophile Selection. Retrieved from

  • Organic Letters. (2014). Continuous-Flow Synthesis of Trimethylsilylphenyl Precursors. (Context on Lithiation alternatives). Retrieved from

Sources

A Spectroscopic Guide to 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl and its Derivatives for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. Biphenyl scaffolds, particularly those functionalized with halogens and organosilicon groups, are of significant interest due to their versatile reactivity and unique electronic properties.[1][2][3] This guide provides an in-depth spectroscopic comparison of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl and its derivatives, offering researchers a comprehensive reference for their analytical workflows. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to elucidate the structural signatures of these valuable compounds.

The Structural Landscape: Understanding Spectroscopic Signatures

The spectroscopic profile of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl is dictated by the interplay of its three key components: the biphenyl core, the bromine substituent, and the trimethylsilyl (TMS) group. Each imparts distinct and predictable features in the NMR, IR, and MS spectra.

Diagram: Key Structural Features Influencing Spectroscopy

2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl Biphenyl Core Biphenyl Core 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl->Biphenyl Core Aromatic Protons & Carbons (NMR) Bromine Substituent Bromine Substituent 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl->Bromine Substituent Isotopic Pattern (MS) & Inductive Effects (NMR) Trimethylsilyl (TMS) Group Trimethylsilyl (TMS) Group 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl->Trimethylsilyl (TMS) Group Characteristic Singlet (¹H NMR) & Si-C Vibrations (IR) M+. [C₁₅H₁₇BrSi]+. M-15 [C₁₄H₁₄BrSi]+ M+.->M-15 - •CH₃ M-Br [C₁₅H₁₇Si]+ M+.->M-Br - •Br Si(CH3)3 [Si(CH₃)₃]+ (m/z 73) M+.->Si(CH3)3 rearrangement

Caption: Key fragmentation pathways for 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl in EI-MS.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are necessary. Proton decoupling is typically employed to simplify the spectrum and enhance sensitivity. [4]

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

    • Press the resulting powder into a thin, transparent pellet using a hydraulic press.

  • Instrument Setup: Purge the FT-IR spectrometer with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

  • Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC Conditions:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector: Operate in splitless mode for trace analysis or split mode for more concentrated samples.

    • Oven Program: Employ a temperature gradient to ensure good separation of the analyte from any impurities (e.g., start at 100°C, ramp to 280°C).

  • MS Conditions:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Conclusion

The spectroscopic characterization of 2-bromo-4'-(trimethylsilyl)-1,1'-biphenyl and its derivatives relies on a multi-technique approach. ¹H and ¹³C NMR provide a detailed map of the molecular framework, while FT-IR confirms the presence of key functional groups. Mass spectrometry offers definitive information on molecular weight and aids in structural confirmation through characteristic fragmentation patterns and isotopic distributions. By understanding the principles outlined in this guide and employing rigorous experimental protocols, researchers can confidently identify and characterize these important chemical entities, paving the way for their successful application in drug discovery and materials science.

References

  • [Link to a relevant scientific article on biphenyl synthesis or spectroscopy]
  • [Link to a spectral database or a publication with NMR data for bromo-biphenyls] [5]3. [Link to a publication on the IR spectroscopy of aromatic compounds] [6]4. [Link to a mass spectrometry database or a relevant review article]

  • [Link to a textbook or authoritative resource on ¹³C NMR spectroscopy] [7]6. [Link to a textbook or authoritative resource on NMR spectroscopy] [8]7. [Link to a resource on decoupling in ¹³C NMR] [4]8. [Link to a resource on the heavy atom effect in NMR]

  • [Link to a resource on the fragmentation of TMS compounds in MS] [9]10. [Link to a resource on ¹H NMR chemical shifts] 11. [Link to a resource discussing mass spectral fragmentation patterns] 12. [Link to a resource on IR spectroscopy of organic molecules] [10]13. [Link to a resource on the pharmacological importance of biphenyls] [1]14. [Link to a resource on silylated biphenyl derivatives] [2]15. [Link to a resource discussing ¹³C and ¹H chemical shifts] [11]16. [Link to a resource on the mass spectrometry of halogenated compounds] [12][13]17. [Link to a resource on the fragmentation of TMS derivatives] [14]18. [Link to a resource on the applications of functionalized biphenyls]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 2-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl is a specialized organometallic building block used primarily in cross-coupling reactions (e.g., Suzuki-Miyaura) and materials science (OLED synthesis).[1] As a halogenated aromatic silane, it presents specific risks related to skin/eye irritation and potential environmental toxicity.[2]

Critical Hazard Overview:

  • Primary Risks: Skin corrosion/irritation (Category 2), Serious eye damage/irritation (Category 2A), Specific target organ toxicity (Respiratory, Category 3).[1][2]

  • Environmental: Very toxic to aquatic life with long-lasting effects (Aquatic Chronic 1) — Standard for halogenated biphenyls.[1][2]

  • Stability: Moisture-sensitive (Silyl group); Air-stable but best stored under inert gas to maintain purity.[1]

Expert Insight: While the trimethylsilyl (TMS) group on an aryl ring is chemically robust compared to silyl chlorides, this compound should be treated with the rigor of a functionalized organohalide . The lipophilic nature of the biphenyl core facilitates skin absorption, making dermal protection critical.

Chemical Identification & Properties

PropertyDetail
Chemical Name 2-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl
Structure Description Biphenyl core with a bromine atom at the ortho (2) position and a trimethylsilyl group at the para' (4') position.[1][2][3][4][5][6][7]
Molecular Formula C₁₅H₁₇BrSi
Molecular Weight 305.29 g/mol
Physical State Solid (typically off-white to yellow crystalline powder) or viscous oil depending on purity.[1]
Solubility Soluble in organic solvents (Dichloromethane, THF, Toluene); Insoluble in water.[1]
Incompatibility Strong oxidizing agents, strong bases, fluoride sources (e.g., TBAF).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in an R&D setting.

Hand Protection Strategy

Permeation data is extrapolated from analogous halogenated aromatics (e.g., bromobiphenyl).[1]

TaskGlove MaterialThicknessEst. Breakthrough TimeProtocol
Standard Handling (Weighing, Transfer)Nitrile ≥ 0.11 mm> 30 minsDouble-gloving required. Inspect outer glove immediately after contact.[1]
Solution Handling (DCM/THF Solvents)Laminate (Silver Shield) or Viton ≥ 0.30 mm> 480 minsEssential when dissolved in penetrating solvents like DCM or THF.[1]
Spill Cleanup Laminate / Butyl ≥ 0.50 mm> 480 minsDo not use thin nitrile gloves for spill cleanup involving solvents.[1]
Respiratory & Body Protection[2][3][5][8]
  • Eye Protection: Chemical safety goggles (ANSI Z87.1) are mandatory. Face shields are required if working with reaction volumes >100 mL or under pressure.

  • Body: 100% Cotton lab coat (fire-resistant preferred) + long pants + closed-toe chemical-resistant shoes.[1] Synthetic clothing (polyester) should be avoided due to static risks with organic powders.

  • Respiratory: Work must be performed in a certified Chemical Fume Hood . If hood access is compromised or for spill cleanup, use a NIOSH-approved respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter .[1]

Operational Protocol: Safe Handling Workflow

PPE Selection Logic

Use the following decision tree to determine the exact PPE configuration based on your experimental phase.

PPE_Logic Start Start: Handling 2-Bromo-4'-(TMS)-Biphenyl State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution In Solution (DCM/THF) State->Solution Reaction/Workup Solid_PPE PPE: Nitrile (Double) + Goggles Control: Fume Hood (Low Sash) Solid->Solid_PPE Solvent_Check Solvent Type? Solution->Solvent_Check Standard_Solv Standard (Toluene/Hexane) Solvent_Check->Standard_Solv Penetrating_Solv Penetrating (DCM/THF) Solvent_Check->Penetrating_Solv Solv_PPE_1 PPE: Nitrile (Double) + Goggles Change every 15 mins Standard_Solv->Solv_PPE_1 Solv_PPE_2 PPE: Silver Shield / Viton + Face Shield Penetrating_Solv->Solv_PPE_2

Figure 1: Decision logic for selecting glove materials and engineering controls based on physical state and solvent carrier.[1]

Step-by-Step Handling Procedure

Step 1: Preparation (Inert Atmosphere)

  • While the compound is air-stable for short durations, store and weigh under Nitrogen or Argon to prevent hydrolysis of the silyl group over time.

  • Check fume hood flow rate (Face velocity: 80–100 fpm).

Step 2: Weighing & Transfer

  • Anti-Static Measures: Use an anti-static gun if the powder is fluffy/electrostatic.

  • Containment: Weigh inside the fume hood or a glovebox. If using a balance outside the hood, the container must be sealed before removal.

  • Tools: Use stainless steel or glass spatulas. Avoid plastics that may leach into high-purity samples.[1]

Step 3: Reaction Setup

  • Solvent Choice: Ensure solvents are anhydrous. Water can slowly cleave the TMS group under acidic/basic conditions.

  • Temperature: Standard protocols (0°C to Reflux) are safe. The compound has a high boiling point (>300°C est.), so flash evaporation risk is low, but thermal decomposition can release brominated vapors.

Emergency Response & Disposal

Spill Response Workflow

Immediate Action: Alert personnel, evacuate the immediate area, and assess volume.

Spill_Response Spill Spill Detected Size Volume? Spill->Size Minor Minor (< 5g/5mL) Size->Minor Major Major (> 5g/5mL) Size->Major Action_Minor 1. Don PPE (Nitrile x2) 2. Cover with Absorbent pads 3. Wipe with DCM 4. Dispose as Haz Waste Minor->Action_Minor Action_Major 1. EVACUATE LAB 2. Call EHS / Fire Dept 3. Do not attempt cleanup Major->Action_Major

Figure 2: Protocol for categorizing and responding to chemical spills.

Disposal Strategy

Never dispose of this compound down the drain. It is classified as Halogenated Organic Waste .

  • Segregation: Collect in a dedicated "Halogenated Waste" carboy (typically red tag).

  • Labeling: Clearly mark the tag with "2-Bromo-4'-(trimethylsilyl)-1,1'-Biphenyl" and "High Aquatic Toxicity".[1]

  • Quenching (Trace Residues): Rinse glassware with Dichloromethane (DCM) or Acetone. Collect all rinses into the halogenated waste container.

References

  • PubChem. 2-Bromo-4,4'-di-tert-butyl-1,1'-biphenyl (Analogous Structure Safety Data).[1] National Library of Medicine. Available at: [Link][1]

Sources

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